molecular formula C22H25N3O7 B1147936 AMCA-X SE CAS No. 216309-02-3

AMCA-X SE

Número de catálogo: B1147936
Número CAS: 216309-02-3
Peso molecular: 443.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Activated, Amine-reactive fluorescent probe that can be conjugated to biomolecules. Please also see bottom of the page for more related products.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJBOMZRLAPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Principle of AMCA-X SE Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind AMCA-X SE labeling, a widely utilized bioconjugation technique for fluorescently tagging proteins, antibodies, and other biomolecules. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key quantitative data to empower researchers in their application of this powerful tool.

Fundamental Principle: Covalent Amide Bond Formation

The cornerstone of this compound labeling lies in the robust and specific reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines on the target molecule.[1][2] this compound (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye that has been chemically activated with an NHS ester.[3][4] This activation renders the carboxyl group of the dye highly susceptible to nucleophilic attack by primary amines.

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[1] Under appropriate pH conditions, the unprotonated primary amine acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond, permanently attaching the AMCA-X fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[1][2][5]

The "X" in this compound denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group.[6] This spacer is crucial as it helps to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the biomolecule.[6]

Quantitative Data

The photophysical properties of this compound are critical for its application in fluorescence-based assays. The key quantitative data are summarized in the table below.

PropertyValueReferences
Chemical Formula C₂₂H₂₅N₃O₇[4][7]
Molecular Weight 443.46 g/mol [8][9]
Maximum Excitation Wavelength (λex) ~353 nm[7][9]
Maximum Emission Wavelength (λem) ~442 nm[7][9]
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹ at 353 nm[9]
Quantum Yield (Φ) Not readily available in cited literature.
Solubility DMSO, DMF[7][9]

Experimental Protocols

Successful labeling with this compound hinges on careful adherence to optimized experimental conditions. The following is a detailed methodology for a typical protein labeling experiment.

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency)[3]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[1][3] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. [1][3]

  • Purification column (e.g., gel filtration or dialysis cassette) for removing unconjugated dye.

Labeling Procedure
  • Protein Preparation: Ensure the protein is in the appropriate reaction buffer at a concentration of at least 2 mg/mL.[3] If necessary, perform a buffer exchange.

  • This compound Stock Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[10] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[3]

  • Calculation of Dye-to-Protein Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of a 10-fold molar excess of the dye is often recommended for antibodies.[3][6]

  • Reaction Incubation: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Purification: Following incubation, remove the unreacted dye from the labeled protein using a desalting column, dialysis, or a similar purification method.[10]

  • Storage of Conjugate: Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[6] The conjugate should be protected from light.[6]

Visualizing the Process

To further clarify the principles and workflows described, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AMCA-X_SE This compound (Fluorophore-X-CO-NHS) Nucleophilic_Attack Nucleophilic Attack (pH 8.3-8.5) AMCA-X_SE->Nucleophilic_Attack Primary_Amine Primary Amine on Protein (Protein-NH2) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (Fluorophore-X-CO-NH-Protein) Nucleophilic_Attack->Amide_Bond NHS N-Hydroxysuccinimide (Leaving Group) Nucleophilic_Attack->NHS

Chemical reaction of this compound with a primary amine.

G Start Start Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Protein_Prep Dye_Prep Prepare 10 mM this compound Stock in Anhydrous DMSO Protein_Prep->Dye_Prep Calculate_Ratio Calculate Molar Ratio (e.g., 10:1 Dye:Protein) Dye_Prep->Calculate_Ratio Mix Add Dye to Protein with Gentle Mixing Calculate_Ratio->Mix Incubate Incubate 1 hour at RT (Protected from Light) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Store Store Labeled Protein (4°C or -20°C, Dark) Purify->Store End End Store->End

Experimental workflow for this compound protein labeling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the buffer (e.g., Tris, glycine).Use a recommended amine-free buffer like sodium bicarbonate or borate.[1][3]
Low protein concentration.Concentrate the protein to at least 2 mg/mL.[3]
Hydrolysis of this compound due to moisture.Allow the dye vial to warm to room temperature before opening and use anhydrous DMSO/DMF.[10][11]
Incorrect pH of the reaction buffer.Ensure the pH is within the optimal range of 8.3-8.5.[1][3]
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the this compound dye in the reaction.[12]
Inherent insolubility of the protein.Optimize buffer conditions, potentially including mild solubilizing agents.

By understanding the chemical principles, adhering to optimized protocols, and being aware of potential pitfalls, researchers can effectively utilize this compound to generate high-quality fluorescently labeled biomolecules for a wide array of applications in life sciences and drug development.

References

AMCA-X SE mechanism of action for amine labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of AMCA-X, Succinimidyl Ester (SE) for the fluorescent labeling of primary amines in proteins and other biomolecules.

Core Mechanism of Action

AMCA-X, SE is a blue fluorescent dye belonging to the coumarin family, functionalized with an N-hydroxysuccinimide (NHS) ester. This NHS ester is the reactive group that enables the covalent conjugation of the dye to primary amines (-NH₂), which are readily available on biomolecules such as the N-terminus of polypeptides and the side chains of lysine residues.

The labeling reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][] This reaction is highly efficient and results in a stable, covalent linkage between the fluorophore and the biomolecule.

The reaction is pH-dependent, with optimal labeling occurring in a slightly alkaline environment (pH 7.2-9.0).[][3] At lower pH, the primary amines are protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing down the reaction. Conversely, at higher pH, the competing hydrolysis of the NHS ester becomes more prominent, which can reduce the labeling efficiency.[][4]

Quantitative Data

Photophysical Properties of AMCA-X
PropertyValueReference
Maximum Excitation (Ex)354 nm[3]
Maximum Emission (Em)442 nm[3]
Extinction Coefficient (ε) of AMCA-conjugated IgG at 350 nm1.90 x 10⁴ M⁻¹cm⁻¹A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed
Extinction Coefficient (ε) of AMCA-conjugated IgG at 280 nm8.29 x 10³ M⁻¹cm⁻¹A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed
Quantum Yield (Φ)Data for the unconjugated AMCA-X, SE is not readily available in the provided search results. The quantum yield is highly dependent on the local environment and the degree of conjugation.
Reaction Condition Optimization
ParameterRecommended RangeNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[][3]
Temperature Room Temperature (20-25°C)Reaction can be performed at 4°C to slow down hydrolysis, but may require longer incubation times.[5]
Incubation Time 1 - 2 hoursCan be extended (e.g., overnight at 4°C) for sensitive proteins.[5][6]
Dye:Protein Molar Ratio 2:1 to 20:1 (Optimal for IgG: ~10:1)The optimal ratio should be determined empirically for each protein to achieve the desired degree of substitution (DOS).[1][6]
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[3][7]
Competing Reactions: Hydrolysis of NHS Ester

The primary competing reaction is the hydrolysis of the NHS ester, which renders the dye inactive for labeling. The rate of hydrolysis is significantly influenced by pH.

pHHalf-life of NHS Ester
7.04-5 hours at 4°C
8.0~1 hour at room temperature
8.6~10 minutes at 4°C

Data compiled from various sources on NHS ester stability.

Experimental Protocols

General Protocol for Protein Labeling with AMCA-X, SE

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • AMCA-X, SE

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[3]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[3]

  • Prepare AMCA-X, SE Stock Solution:

    • Immediately before use, dissolve AMCA-X, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. AMCA-X, SE is moisture-sensitive.[3]

  • Labeling Reaction:

    • Add the calculated amount of AMCA-X, SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, with a starting point of 10:1 for IgG.[1][6]

    • Mix gently and incubate for 1-2 hours at room temperature, protected from light.[6]

  • Quench Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unconjugated dye by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin column.[6]

    • The labeled protein will typically be in the first colored fraction to elute.

  • Determine Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~354 nm (for AMCA-X).

    • Calculate the DOS using the Beer-Lambert law and the extinction coefficients for the protein and the dye at these wavelengths. For effective labeling, the DOS should typically fall within 2-6 moles of AMCA-X per mole of protein.[6]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage, protected from light.[6]

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Low protein concentration- Presence of primary amines in the buffer- Hydrolysis of AMCA-X, SE- Incorrect pH- Concentrate the protein to >2 mg/mL.[7]- Dialyze the protein against an amine-free buffer (e.g., PBS).[7]- Prepare fresh AMCA-X, SE solution immediately before use.[6]- Ensure the reaction buffer is at the optimal pH (8.3-8.5).[3]
Protein Precipitation Over-labeling of the protein- Reduce the dye:protein molar ratio.- Decrease the reaction time.
Low Fluorescence Signal - Low DOS- Quenching of the fluorophore- Optimize the labeling reaction to increase the DOS.- Ensure the purification step effectively removes all free dye.
High Background Staining (in imaging) Presence of free, unconjugated dyeImprove the purification of the labeled protein to remove all traces of free dye.

Visualizations (Graphviz DOT Language)

Mechanism of Amine Labeling

G Mechanism of AMCA-X, SE Amine Labeling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_competing Competing Reaction AMCA-X_SE AMCA-X - NHS Ester Nucleophilic_Attack Nucleophilic Attack AMCA-X_SE->Nucleophilic_Attack pH 7.2-9.0 Hydrolysis Hydrolysis (H₂O) AMCA-X_SE->Hydrolysis pH dependent Primary_Amine Protein - Primary Amine (R-NH₂) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (AMCA-X - Protein) Tetrahedral_Intermediate->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->NHS Inactive_Dye Inactive Carboxylic Acid Dye Hydrolysis->Inactive_Dye

Caption: Mechanism of AMCA-X, SE amine labeling and competing hydrolysis.

Experimental Workflow: Antibody Labeling and Immunofluorescence

G Workflow: Antibody Labeling with AMCA-X, SE and Immunofluorescence cluster_labeling Antibody Labeling cluster_if Immunofluorescence Staining cluster_imaging Imaging Prepare_Ab 1. Prepare Antibody (2-10 mg/mL in pH 8.3 buffer) React 3. Mix and Incubate (1-2h, RT, dark) Prepare_Ab->React Prepare_Dye 2. Prepare AMCA-X, SE (10 mg/mL in DMSO) Prepare_Dye->React Purify 4. Purify Conjugate (Size-Exclusion Chromatography) React->Purify Characterize 5. Characterize (Determine DOS) Purify->Characterize Primary_Ab 8. Incubate with Labeled Primary Antibody Characterize->Primary_Ab Fix_Perm 6. Fix and Permeabilize Cells Block 7. Block Non-specific Sites Fix_Perm->Block Block->Primary_Ab Wash1 9. Wash Primary_Ab->Wash1 Mount 10. Mount and Image Wash1->Mount Microscopy 11. Fluorescence Microscopy (Ex: ~354nm, Em: ~442nm) Mount->Microscopy Analysis 12. Image Analysis Microscopy->Analysis

Caption: Workflow for antibody labeling and immunofluorescence.

References

Excitation and emission spectra of AMCA-X SE dye.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AMCA-X SE Dye: Excitation, Emission, and Experimental Protocols

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the success of a wide range of biological assays. AMCA-X, SE (7-amino-4-methylcoumarin-3-acetic acid, succinimidyl ester) is an amine-reactive fluorescent dye prized for its bright blue emission, high photostability, and pH-insensitivity, making it a valuable tool for labeling proteins, peptides, and oligonucleotides.[1] This guide provides a comprehensive overview of its spectral properties and detailed protocols for its application.

Core Photophysical and Chemical Properties

AMCA-X, SE is a derivative of coumarin that features an N-hydroxysuccinimide (NHS) ester functional group.[2][3] This group readily reacts with primary aliphatic amines, such as the side chain of lysine residues on proteins, to form a stable, covalent amide bond.[2][3][4] This reaction is most efficient under slightly basic conditions (pH 8.0-9.0). The resulting conjugate emits a vibrant blue fluorescence when excited by ultraviolet (UV) light.[5]

Data Presentation: Spectroscopic and Physical Data

The key quantitative parameters for this compound are summarized in the table below. These values are essential for configuring instrumentation such as fluorescence microscopes and spectrophotometers for optimal signal detection.

ParameterValueReference
Excitation Maximum (λex) ~350 - 354 nm[2][6]
Emission Maximum (λem) ~442 - 450 nm[2][6]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[2][3]
Target Functional Group Primary Amines (-NH2)[2][3]
Fluorescence Color Blue[2][5]
Extinction Coefficient (ε) ~19,000 cm-1M-1 (at ~350 nm)[7]

Principles of Fluorescence: Excitation and Emission

The fluorescence of AMCA-X is governed by the absorption of a photon (excitation), which elevates an electron to a higher energy state, followed by the release of a photon (emission) as the electron returns to its ground state. The emitted photon is always of a lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

G cluster_0 Electronic States cluster_1 S0_v0 Ground State (S0) S1_v2 Excited State (S1) S0_v0->S1_v2 Excitation (Absorption, λex) ~354 nm S0_v1 S1_v1 Vibrational Relaxation (Non-Radiative) S1_v0 S1_v2->S1_v0 S1_v0->S0_v0 Emission (Fluorescence, λem) ~442 nm

A simplified Jablonski diagram illustrating fluorescence.

Experimental Protocols: Protein Labeling with this compound

The following protocol provides a standard methodology for covalently labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Protein and Buffer Preparation

Successful labeling is critically dependent on the purity of the protein and the composition of the buffer.

  • Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[2][3] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[2]

  • Buffer Selection: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[3] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or 0.05 M sodium borate (pH 8.5).[2][3][4]

  • Buffer Exchange: If the protein is in an incompatible buffer, a buffer exchange must be performed via dialysis or gel filtration prior to labeling.[3]

Preparation of this compound Stock Solution

The NHS ester moiety is sensitive to moisture. Care must be taken to prevent hydrolysis.

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[3]

  • Reconstitution: Prepare the dye stock solution immediately before use by dissolving the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] A typical stock concentration is 10 mg/mL or 10 mM.[2][4] Do not store the dye in solution for extended periods.[3]

Conjugation Reaction

The molar ratio of dye to protein is a key parameter for controlling the degree of labeling (DOL).

  • Molar Ratio Calculation: For a protein concentration of 2-5 mg/mL, a 10-fold molar excess of dye is a good starting point.[3] This ratio may be increased to 15-fold for more dilute protein solutions or decreased to 8-fold for more concentrated solutions.[3]

  • Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. Avoid vigorous mixing that could denature the protein.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3]

Purification of the Labeled Protein

It is essential to remove any unreacted, free dye from the final conjugate.

  • Method: The labeled protein can be separated from the free dye using gel filtration (e.g., a Sephadex G-25 column), spin desalting columns, or extensive dialysis.[3][4]

  • Storage: The purified, labeled protein should be stored protected from light. For short-term storage, 4°C is suitable. For long-term storage, aliquot the conjugate and store at -20°C to avoid repeated freeze-thaw cycles.[3]

G A 1. Prepare Protein Solution (Amine-free buffer, pH 8.5) C 3. Conjugation Reaction (1 hr, RT, dark) A->C B 2. Prepare Dye Stock (Anhydrous DMSO) B->C D 4. Purification (Dialysis / Gel Filtration) C->D E Labeled Protein Conjugate D->E

Workflow for protein labeling with this compound.

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are instrumental in visualizing and quantifying molecular events within complex biological systems, such as signal transduction pathways. A protein of interest involved in a signaling cascade can be labeled with AMCA-X and introduced into cells or cell lysates. Its localization, interaction with other proteins (via techniques like FRET), or changes in its concentration can then be monitored using fluorescence microscopy or spectroscopy.

G A Extracellular Signal (e.g., Growth Factor) B Membrane Receptor A->B Binding C Kinase Cascade (Signal Amplification) B->C Activation D Target Protein (Labeled with AMCA-X) C->D Phosphorylation E Cellular Response (e.g., Gene Expression) D->E Action

Use of an AMCA-X labeled protein in a signaling pathway.

References

Unveiling the "X" Factor: A Technical Guide to AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the technical intricacies of AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a widely utilized blue fluorescent dye. We will delve into its core properties, the critical role of its "X" spacer, and provide detailed protocols for its application in labeling biomolecules.

Core Properties and the Significance of the "X" Spacer

This compound is an amine-reactive fluorophore characterized by its UV-excitability and vibrant blue emission.[1][2][3] The "SE" (succinimidyl ester) functional group allows for the straightforward and stable conjugation of the dye to primary amines on biomolecules, such as the lysine residues in proteins and antibodies, forming a durable amide bond.[4][5][6]

A key feature of this molecule is the "X" spacer, a seven-atom aminohexanoyl chain that separates the fluorescent coumarin core from the reactive succinimidyl ester.[7][8] This spacer is instrumental in enhancing the performance of the dye by:

  • Minimizing Quenching: The spacer physically distances the fluorophore from the biomolecule to which it is attached, reducing the potential for fluorescence quenching that can occur upon conjugation.[5][7][8]

  • Improving Accessibility: The extended linker makes the fluorophore more accessible to secondary detection reagents, which can be crucial in multi-step detection assays.[5][7][8]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 443.45 g/mol [1][2]
Molecular Formula C₂₂H₂₅N₃O₇[1][2]
Maximum Excitation (λex) 353 - 354 nm (in Methanol)[1][4]
Maximum Emission (λem) 442 nm (in Methanol)[1][4]
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹ (at 353 nm)[5]
Appearance White to light yellow solid/powder[1][9]
Solubility Soluble in DMSO or DMF[1][9]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein labeling applications.

Required Materials
  • This compound

  • Protein or antibody to be labeled (at 2-10 mg/mL for optimal results)[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5 ± 0.5.[4] Alternatively, 0.05 M sodium borate buffer (pH 8.5) or 0.1 M sodium phosphate buffer (pH 7.2-7.5) can be used.[6] Note: Buffers containing primary amines (e.g., Tris or glycine) are incompatible as they will compete for reaction with the dye.[4][6]

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration) for separating labeled protein from free dye.

  • Storage Buffer: PBS or other suitable buffer, potentially with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide).

Labeling Protocol for IgG Antibodies

This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies and assumes a starting concentration of 2 mg/mL. The recommended molar ratio of this compound to protein is approximately 10:1.[4]

1. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
  • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[4] For example, add 20 µL of DMSO to one vial containing this compound to achieve a 10 mg/mL solution (approximately 22.5 mM). This solution should be prepared fresh for each labeling reaction.

2. Preparation of the Protein:

  • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4] If necessary, perform a buffer exchange.
  • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if needed.[4]

3. Conjugation Reaction:

  • Slowly add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing.[4]
  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column.
  • The first colored band to elute will be the this compound-labeled protein. The slower-moving band contains the unconjugated dye. Collect the faster-running band.

5. Determination of Degree of Substitution (DOS):

  • The DOS, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~347 nm (for AMCA-X).
  • The degree of substitution should ideally fall between 2 and 6 moles of AMCA-X per mole of protein for effective labeling.

6. Storage:

  • Store the labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage, protected from light.[6] The recommended storage concentration is > 0.5 mg/mL.

Visualizing Key Processes

To further elucidate the application of this compound, the following diagrams illustrate the core reaction, a typical experimental workflow, and a logical representation of the "X" spacer's function.

G This compound Reaction with Primary Amine cluster_reactants Reactants cluster_products Products AMCA_X_SE AMCA-X-Succinimidyl Ester Amide_Bond Stable Amide Bond (AMCA-X-Protein Conjugate) AMCA_X_SE->Amide_Bond + Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond + NHS N-hydroxysuccinimide (Byproduct) Amide_Bond->NHS releases

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

G Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Protein (Amine-free buffer, pH 8.5) Mix Mix Protein and Dye (Molar Ratio ~10:1) Prepare_Protein->Mix Prepare_Dye Prepare this compound (10 mM in DMSO/DMF) Prepare_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration) Incubate->Purify Analyze Analyze DOS (Spectrophotometry) Purify->Analyze

Caption: A typical workflow for labeling antibodies with this compound.

G Function of the 'X' Spacer cluster_benefits Benefits Fluorophore AMCA Fluorophore Spacer 'X' Spacer (7-atom aminohexanoyl) Fluorophore->Spacer Biomolecule Biomolecule (e.g., Antibody) Spacer->Biomolecule Benefit1 Reduces Quenching Spacer->Benefit1 leads to Benefit2 Improves Accessibility Spacer->Benefit2 leads to

Caption: Logical diagram illustrating the functional benefits of the "X" spacer.

References

AMCA-X SE: A Technical Guide to Labeling Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a popular blue fluorescent dye used for the covalent labeling of primary amines in proteins and other biomolecules. This document details the core principles of the labeling chemistry, experimental protocols, and data analysis, serving as a valuable resource for researchers in various fields, including immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry.[1]

Core Principles

This compound is a derivative of aminomethylcoumarin acetic acid (AMCA) that has been activated with a succinimidyl ester (SE) functional group. This SE group exhibits high reactivity and selectivity towards aliphatic amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][2] The reaction, which occurs under mild alkaline conditions, results in the formation of a stable amide bond, effectively and permanently attaching the fluorescent dye to the protein.[2][3]

A key feature of this compound is the presence of a seven-atom aminohexanoyl spacer, designated as the "X" spacer, which separates the fluorophore from the reactive succinimidyl ester group.[1][4] This spacer is designed to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the protein surface.[1][4] Additionally, the spacer can make the conjugated dye more accessible to secondary detection reagents.[1]

The chemical reaction between this compound and a primary amine on a protein is illustrated below:

G Start Low Degree of Labeling (DOL)? IncreaseRatio Increase Dye:Protein Molar Ratio Start->IncreaseRatio Yes Precipitation Protein Precipitation Observed? Start->Precipitation No IncreaseRatio->Precipitation IncreaseTime Increase Reaction Time IncreaseTime->Precipitation CheckpH Verify Reaction Buffer pH (8.3-9.5) CheckpH->Precipitation CheckProteinConc Increase Protein Concentration (>2 mg/mL) CheckProteinConc->Precipitation DecreaseRatio Decrease Dye:Protein Molar Ratio Precipitation->DecreaseRatio Yes Success Optimal Labeling Achieved Precipitation->Success No DecreaseRatio->Success DecreaseSolvent Reduce Amount of Organic Solvent (DMSO/DMF) DecreaseSolvent->Success ChangeTemp Perform Reaction at a Lower Temperature (4°C) ChangeTemp->Success

References

AMCA-X SE: A Technical Guide to its Core Applications in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye widely utilized in biological research for the fluorescent labeling of biomolecules.[1] As a derivative of aminomethylcoumarin acetic acid (AMCA), it exhibits bright blue fluorescence that is readily detectable by fluorescence microscopy.[2][3] This guide provides an in-depth overview of the fundamental applications of this compound, focusing on its utility in fluorescence microscopy, detailed experimental protocols, and key technical data. Its stable fluorescence and reactivity with primary amines make it a valuable tool for conjugating to proteins, antibodies, peptides, and oligonucleotides, enabling the visualization and tracking of these molecules in cellular and molecular biology studies.[1][4]

Chemical and Spectral Properties

This compound is an amine-reactive fluorescent probe.[5] The succinimidyl ester (SE) moiety readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins, to form a stable carboxamide bond.[6] A key feature of this compound is the seven-atom aminohexanoyl spacer, known as the 'X' spacer, which separates the fluorophore from the reactive group.[1] This spacer helps to minimize potential quenching of the fluorescent signal that can occur upon conjugation to a biomolecule.[1]

Key Specifications

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference(s)
Excitation Maximum (λex) ~353-354 nm[2][4][5]
Emission Maximum (λem) ~442 nm[2][4][5]
Molecular Weight 443.46 g/mol [2][5]
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹ at 353 nm[2]
Recommended Excitation UV light (~350 nm), Mercury lamps, Argon laser[2]
Solubility DMSO, DMF[2][5]

Core Application: Labeling of Proteins and Antibodies

The primary application of this compound is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence-based assays such as immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry.[2] The resulting fluorescently-labeled proteins can be used to visualize their localization and dynamics within cells and tissues.

Experimental Workflow: Protein Conjugation

The general workflow for labeling a protein with this compound involves preparing the protein and dye, running the conjugation reaction, and purifying the resulting conjugate.

G A 1. Protein Preparation (e.g., Antibody in amine-free buffer, pH 8.5) C 3. Conjugation Reaction (Add dye to protein, incubate for 1 hr at RT in dark) A->C B 2. This compound Preparation (Dissolve in anhydrous DMSO to 10 mM) B->C D 4. Purification (Remove unreacted dye via size-exclusion chromatography) C->D E 5. Characterization (Determine Degree of Labeling) D->E G cluster_0 This compound cluster_1 Protein cluster_2 Conjugate cluster_3 Byproduct AMCA-X-NHS AMCA-X-NHS AMCA-X-Protein AMCA-X-NH-Protein AMCA-X-NHS->AMCA-X-Protein + Protein-NH2 Protein-NH₂ Protein-NH2->AMCA-X-Protein NHS NHS AMCA-X-Protein->NHS +

References

AMCA-X SE: A Technical Guide to Quantum Yield and Brightness for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core photophysical properties of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester, with an aminohexanoyl spacer "X"), a widely used blue fluorescent dye for labeling biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work.

Core Photophysical Properties of this compound

This compound is a derivative of 7-amino-4-methylcoumarin, a class of fluorophores known for its bright blue fluorescence. The succinimidyl ester (SE) group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules. The "X" spacer, an aminohexanoyl group, is incorporated to minimize potential quenching effects upon conjugation.

Quantitative Data Summary
PropertyValueNotes
Excitation Maximum (λex) ~348 - 354 nmIn methanol or aqueous buffer.[2][3]
Emission Maximum (λem) ~435 - 442 nmIn methanol or aqueous buffer.[2][3]
Molar Extinction Coefficient (ε) ~17,400 L⋅mol⁻¹⋅cm⁻¹For AMCA Acid.[2]
Fluorescence Quantum Yield (Φ) ~0.91For AMCA azide and AMCA acid.[2][3]
Calculated Brightness (ε × Φ) ~15,834A relative measure of fluorescence intensity.

Note: The quantum yield and extinction coefficient can be influenced by the local environment, including solvent polarity and conjugation to a biomolecule. The values presented here are for the unconjugated dye and serve as a robust reference.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound.[4] This protocol outlines the steps for measuring the quantum yield of a sample (e.g., this compound) relative to a well-characterized standard with a known quantum yield, such as quinine sulfate.

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound (or the fluorophore of interest)

  • Quinine sulfate (fluorescence standard)

  • 0.1 N Sulfuric acid (for quinine sulfate)

  • Appropriate solvent for the sample (e.g., ethanol or PBS)

Procedure
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the quinine sulfate standard in 0.1 N H₂SO₄.

    • Prepare a stock solution of the this compound sample in a suitable solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to work in the optically dilute regime to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength for the sample and standard should ideally be the same. If they differ, a correction for the lamp intensity and detector response at each wavelength will be necessary.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the known quantum yield of the standard (e.g., 0.54 for quinine sulfate in 0.1 N H₂SO₄).

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield using the comparative method.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate) Abs < 0.1 abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Solutions (this compound) Abs < 0.1 prep_sample->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calc_qy Calculate Quantum Yield (Φ) slope->calc_qy

References

The Versatility of Coumarin-Based Dyes: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the multifaceted utility of coumarin-based dyes in scientific research. Renowned for their robust fluorescent properties, significant Stokes shifts, and high quantum yields, these compounds have become indispensable tools in various fields, from cellular imaging to drug discovery. Their structural flexibility allows for the synthesis of a vast array of derivatives, each tailored for specific applications. This document provides a comprehensive overview of their applications, quantitative photophysical properties, and detailed experimental protocols for their use.

Core Applications in Research

Coumarin derivatives are prized for their excellent biocompatibility and strong, stable fluorescence, making them ideal for a multitude of research applications.[1] Their utility spans across several key areas:

  • Fluorescent Chemosensors: Coumarin-based probes are extensively designed to detect a variety of analytes with high sensitivity and selectivity. This includes the detection of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), as well as biologically significant molecules like thiols (e.g., cysteine, glutathione), reactive oxygen species (ROS), and nitric oxide (NO).[1][2][3] The sensing mechanism often involves fluorescence quenching or enhancement upon binding to the target analyte.[1]

  • Biological Imaging: The inherent fluorescence of coumarins makes them excellent candidates for live-cell imaging.[4] Specific derivatives have been developed to target and visualize subcellular organelles, including the endoplasmic reticulum, mitochondria, and lipid droplets.[5][6] Their ability to permeate cell membranes and their low cytotoxicity further enhance their suitability for studying cellular dynamics in real-time.[6][7]

  • Drug Discovery and Development: The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] They serve as valuable lead compounds for the development of new therapeutic agents.

  • Photodynamic Therapy (PDT): Certain coumarin derivatives can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation. This property is harnessed in photodynamic therapy for the targeted destruction of cancer cells.

  • Laser Dyes and Organic Electronics: Due to their high fluorescence quantum yields and photostability, coumarin dyes are widely used in dye lasers and as components in organic light-emitting diodes (OLEDs).[9]

Quantitative Photophysical Data

The selection of a suitable coumarin dye for a specific application hinges on its photophysical properties. The following table summarizes key data for several commonly used coumarin derivatives.

Dye/Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target/ApplicationReference(s)
Coumarin 1 3754560.73 (in ethanol)General fluorescent label[10][11]
Coumarin 2 365470-General fluorescent label[10]
Coumarin 153 4245370.42 (in methanol)Solvatochromic probe[12]
7-Hydroxy-4-methylcoumarin ---Synthesis precursor, pH indicator[13]
Coumarin-based ER Probes 400435-525 (in methanol)0.60Endoplasmic Reticulum Imaging[6]
3-Nitrocoumarin Derivative ~365~450-Thiol detection[14]
Coumarin-based Zn²⁺ Probe --~0.30 (upon Zn²⁺ binding)Zinc ion sensing[15]
DHP-4 (for NO detection) ---Nitric oxide imaging[16]
ROS-AHC (for ONOO⁻/thiols) ---Peroxynitrite and thiol detection[17]

Note: "-" indicates data not specified in the cited sources. Quantum yields are solvent-dependent.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and application of coumarin-based dyes in research.

Synthesis of Coumarin Derivatives

Two of the most common methods for synthesizing the coumarin scaffold are the Pechmann and Knoevenagel condensations.

1. Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin

This method synthesizes coumarins from a phenol and a β-ketoester under acidic conditions.[18]

  • Reagents:

    • Resorcinol

    • Ethyl acetoacetate

    • Concentrated Sulfuric Acid (or other acid catalyst like Amberlyst-15)[13]

    • Ethanol (for recrystallization)

    • Ice-cold water

  • Procedure:

    • In a flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).[13]

    • Carefully add the acid catalyst (e.g., 10 mol% Amberlyst-15 or a suitable amount of concentrated H₂SO₄) to the mixture.[13] For concentrated sulfuric acid, the mixture of resorcinol and ethyl acetoacetate is typically added dropwise to chilled sulfuric acid while maintaining a low temperature (below 10-20°C).[19]

    • Heat the reaction mixture in an oil bath at a specified temperature (e.g., 110°C for Amberlyst-15) for the required duration (can range from minutes to hours depending on the catalyst and temperature).[13][20]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[19]

    • Collect the precipitate by vacuum filtration and wash it with cold water.[19]

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.[19]

2. Knoevenagel Condensation for Coumarin Synthesis

This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound in the presence of a weak base.[21]

  • Reagents:

    • Salicylaldehyde (or a derivative)

    • An active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)[22]

    • A weak base catalyst (e.g., piperidine)[23]

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine the o-hydroxybenzaldehyde (e.g., 100 mmol), the active methylene compound (e.g., 110 mmol), and the base catalyst (e.g., piperidine, 2.4 mmol) in a reaction vessel.[23]

    • The reaction can be performed under solvent-free conditions, often accelerated by microwave irradiation for a few minutes.[23]

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin derivative.[23]

Live-Cell Imaging with Coumarin-Based Probes

This general protocol can be adapted for various coumarin probes targeting different cellular components or analytes.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Glass-bottom imaging dishes or chamber slides

    • Coumarin probe stock solution (typically 1-10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.[1]

    • Probe Preparation: Prepare a working solution of the coumarin probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically ranging from 200 nM to 25 µM).[1]

    • Probe Loading: Remove the existing medium from the cells and replace it with the probe-containing medium.[1]

    • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. Optimal incubation time and probe concentration should be determined empirically for each cell line and probe.[14]

    • Washing: Aspirate the probe-containing medium and gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, non-internalized probe.[1]

    • Imaging: Add fresh pre-warmed medium or a suitable imaging buffer to the cells and immediately image using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific coumarin dye.[1]

Specific Protocol: Staining Mitochondria

This protocol is a general guideline for using mitochondria-targeting dyes, which can include specific coumarin derivatives.

  • Procedure:

    • Prepare a stock solution of the mitochondria-targeting coumarin probe in high-quality, anhydrous DMSO (e.g., 1 mM). Store at -20°C.[24]

    • Grow adherent cells on coverslips or in imaging dishes. For suspension cells, prepare a single-cell suspension.

    • Prepare the final staining solution by diluting the stock solution in pre-warmed (37°C) complete medium or buffer to the desired final concentration.

    • For adherent cells, remove the medium and add the staining solution. For suspension cells, centrifuge, remove the supernatant, and resuspend in the staining solution.[24]

    • Incubate the cells in the dark for 15-45 minutes under normal growth conditions.[24]

    • Remove the staining solution (for adherent cells by aspiration, for suspension cells by centrifugation and aspiration) and replace it with fresh, pre-warmed medium or buffer.[24]

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways involving coumarin-based dyes.

G cluster_0 Pechmann Condensation Workflow phenol Phenol Derivative mix Mix Reactants with Acid Catalyst phenol->mix ketoester β-Ketoester ketoester->mix heat Heat Reaction Mixture mix->heat precipitate Pour into Ice Water (Precipitation) heat->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize from Solvent filter->recrystallize coumarin Pure Coumarin Derivative recrystallize->coumarin

Pechmann Condensation Workflow

G cluster_1 Live-Cell Imaging Workflow seed Seed Cells on Imaging Dish culture Culture to 50-70% Confluency seed->culture prepare Prepare Probe Working Solution culture->prepare incubate Incubate Cells with Probe prepare->incubate wash Wash to Remove Excess Probe incubate->wash image Image with Fluorescence Microscope wash->image

Live-Cell Imaging Workflow

G cluster_2 Nitric Oxide Detection Pathway NO Nitric Oxide (NO) reaction Reaction with NO NO->reaction probe Non-Fluorescent Coumarin-DHP Probe probe->reaction product Highly Fluorescent Product reaction->product signal Fluorescence Signal (Detectable) product->signal

References

A Technical Guide to Peptide Tagging with AMCA-X SE: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary investigation of AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) for the fluorescent labeling of peptides. This compound is a blue fluorescent dye that has found utility in the tagging of various biomolecules.[1][2] This document outlines the core chemical principles, detailed experimental protocols for peptide conjugation, and methods for the characterization of the resulting labeled peptides. Furthermore, it explores the applications of this compound-tagged peptides in contemporary research, particularly in the fields of proteomics and drug development, with a focus on cellular imaging and interaction studies. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams to facilitate comprehension.

Introduction to this compound

This compound is a derivative of aminomethylcoumarin (AMCA) that serves as a popular blue fluorescent probe.[2] The key features of this compound include its excitation by ultraviolet (UV) light and subsequent emission of blue fluorescence, making it a valuable tool for multicolor fluorescence applications.[3][4] The molecule is composed of a coumarin fluorophore, a seven-atom aminohexanoyl spacer ('X'), and a succinimidyl ester (SE) reactive group.[2] The 'X' spacer is designed to minimize quenching effects that can occur upon conjugation to a biomolecule.[2] The succinimidyl ester provides a mechanism for covalent attachment to primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[1]

Chemical Properties and Spectral Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are known, the fluorescence quantum yield and the precise labeling efficiency can vary depending on the specific peptide sequence and the reaction conditions.

PropertyValueReference
Maximum Excitation Wavelength (λex) 353-354 nm[1][2]
Maximum Emission Wavelength (λem) 442 nm[1][2]
Molecular Formula C22H25N3O7[2]
Molecular Weight 443.5 g/mol [2]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Target Functional Group Primary amines (-NH2)[1]
Solubility Soluble in DMSO or DMF

The Chemistry of Peptide Tagging with this compound

The conjugation of this compound to a peptide is a nucleophilic acyl substitution reaction. The primary amine of the peptide acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly basic pH, which ensures that the primary amino groups of the peptide are deprotonated and thus more nucleophilic.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Peptide Peptide with Primary Amine (R-NH2) Labeled_Peptide AMCA-X-Peptide Conjugate (Stable Amide Bond) Peptide->Labeled_Peptide Nucleophilic Attack AMCA_X_SE This compound AMCA_X_SE->Labeled_Peptide Conditions Slightly Basic pH (8.0-9.0) Room Temperature Conditions->Labeled_Peptide NHS N-hydroxysuccinimide (NHS) (Byproduct)

Figure 1. Reaction of this compound with a peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of peptides with this compound and the subsequent purification and characterization of the conjugate.

Materials
  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

  • Mass spectrometer

  • Fluorometer

Optimized Peptide Labeling Protocol

Conventional methods for labeling peptides with amine-reactive dyes can sometimes result in low yields. An optimized strategy involves the use of pentafluorophenyl (PFP) esters, which have been shown to be highly efficient for labeling primary amines on peptides. However, as AMCA-X is most commonly supplied as an SE ester, this protocol focuses on maximizing the efficiency of this reagent.

  • Peptide Preparation : Dissolve the peptide in the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

  • This compound Preparation : Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction : Add a 5 to 10-fold molar excess of the this compound stock solution to the peptide solution. The optimal ratio may need to be determined empirically for each peptide.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

  • Quenching : Add a small volume of Quenching Buffer to the reaction mixture to quench any unreacted this compound. Incubate for an additional 30 minutes at room temperature.

  • Purification : Purify the this compound-labeled peptide from the reaction mixture using RP-HPLC. Monitor the elution profile using both UV absorbance (at 214 nm for the peptide backbone and ~350 nm for the AMCA-X moiety) and fluorescence detection (excitation at ~350 nm, emission at ~440 nm).

  • Characterization :

    • Mass Spectrometry : Confirm the successful conjugation and determine the degree of labeling by analyzing the purified product by mass spectrometry.

    • Fluorometry : Measure the fluorescence spectrum of the purified conjugate to confirm the expected excitation and emission maxima.

    • Concentration Determination : Determine the concentration of the labeled peptide using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and at the absorbance maximum of AMCA-X (~350 nm).

G Start Start Dissolve_Peptide Dissolve Peptide in Labeling Buffer Start->Dissolve_Peptide Dissolve_AMCA_X_SE Prepare this compound Stock Solution Start->Dissolve_AMCA_X_SE Mix Mix Peptide and This compound Dissolve_Peptide->Mix Dissolve_AMCA_X_SE->Mix Incubate Incubate at Room Temp (1-2 hours, dark) Mix->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize Conjugate (MS and Fluorometry) Purify->Characterize End End Characterize->End

Figure 2. Experimental workflow for peptide tagging.

Applications in Research and Drug Development

This compound-labeled peptides are valuable tools in various research and drug development applications. Their fluorescence allows for sensitive detection and quantification in a variety of assays.

Cellular Imaging and Localization Studies

Fluorescently labeled peptides can be used to visualize their uptake and distribution within cells. For example, a peptide designed to target a specific cellular receptor can be tagged with this compound to monitor its binding and internalization using fluorescence microscopy.

Fluorescence Resonance Energy Transfer (FRET) Assays

In FRET, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. AMCA-X, with its blue emission, can serve as a donor in FRET pairs with green or yellow fluorescent acceptors. This can be used to study peptide-protein interactions or conformational changes in a peptide.

Probing Signaling Pathways

Labeled peptides can be used as probes to investigate cellular signaling pathways. For instance, a peptide that mimics a ligand for a G-protein coupled receptor (GPCR) can be labeled to study receptor activation and downstream signaling events. One such pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C (PLC). A fluorescently labeled peptide probe could be used to monitor the dynamics of PIP2 at the plasma membrane during GPCR activation.[5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Triggers Labeled_Peptide_Ligand This compound Labeled Peptide Labeled_Peptide_Ligand->GPCR Binds

References

Methodological & Application

Application Notes and Protocols for AMCA-X SE Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for labeling antibodies with AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester). This protocol details the necessary steps from antibody preparation to the final characterization of the conjugate.

Introduction

This compound is a popular blue fluorescent dye used for covalently labeling proteins, particularly antibodies. The succinimidyl ester (SE) moiety reacts efficiently with primary amine groups (such as the side chain of lysine residues) on the antibody to form a stable amide bond.[1] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group.[1] This spacer helps to reduce potential quenching of the fluorophore upon conjugation and can improve its accessibility for detection.[1] AMCA-X labeled antibodies are utilized in a variety of applications, including immunofluorescent staining, flow cytometry, fluorescence in situ hybridization (FISH), and western blotting.[2]

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the antibody on the succinimidyl ester of AMCA-X, leading to the formation of a stable carboxamide bond and the release of N-hydroxysuccinimide (NHS).

Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-AMCA-X (Stable Conjugate) Antibody->Conjugate + AMCA-X-SE AMCAX AMCA-X-SE (Succinimidyl Ester) AMCAX->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Caption: Chemical reaction between an antibody's primary amine and this compound.

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. For other proteins or different amounts, adjustments to the dye-to-protein molar ratio may be necessary.

Antibody Preparation

It is crucial to start with a purified antibody solution. The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 8.5. Contaminating proteins like BSA and amine-containing buffers such as Tris or glycine will interfere with the labeling reaction and must be removed, for instance, by dialysis.[3] The recommended antibody concentration is between 2-10 mg/mL.

Reagent Preparation
  • This compound Solution: Dissolve one vial of this compound in 10-20 µL of anhydrous dimethyl sulfoxide (DMSO).[1] This will yield a stock solution of the dye.

  • Reaction Buffer: A reaction buffer (e.g., 1M sodium bicarbonate) is typically added to the antibody solution to adjust the pH to an optimal range of 8.0-8.5 for the labeling reaction. Add the reaction buffer at a 1/10th volume ratio to your antibody solution.[1]

Labeling Reaction
  • Calculate Dye Amount: The optimal dye-to-protein molar ratio for IgG labeling is typically around 10:1. For proteins other than IgG, this ratio may need to be optimized and can range from 2:1 to 20:1.

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution. Mix gently and incubate for 15 minutes at room temperature, protected from light.[1]

Purification of the Conjugate

After the incubation, it is necessary to remove the unreacted, free this compound from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a spin column or a desalting column.[1][3]

  • Prepare the Spin Column: Resuspend the gel in the spin column by inverting it several times. Remove the top and bottom caps and place the column in a wash tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1]

  • Apply the Sample: Place the spin column into a clean collection tube. Carefully apply the reaction mixture to the center of the gel bed.[1]

  • Elute the Conjugate: Centrifuge the column at 1,000 x g for 4 minutes. The purified antibody-dye conjugate will be in the collection tube.[1]

A Antibody Preparation (Purified, Amine-free buffer) C Labeling Reaction (Mix Antibody and this compound, Incubate) A->C B Reagent Preparation (this compound in DMSO, Reaction Buffer) B->C D Purification (Spin Column Chromatography) C->D E Characterization (Degree of Substitution) D->E

Caption: Experimental workflow for antibody labeling with this compound.

Characterization of the Labeled Antibody

The degree of substitution (DOS), which is the average number of fluorophore molecules conjugated to each antibody molecule, needs to be determined. An effective DOS for most applications falls within the range of 2-6.[1]

  • Measure Absorbance: Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (A280) for the protein and 347 nm (A347) for AMCA-X.[1]

  • Calculate Degree of Substitution (DOS): The DOS can be calculated using the following formula:

    • Protein Concentration (M) = [A280 - (A347 x CF)] / ε_protein

      • Where:

        • A280 and A347 are the absorbance values.

        • CF is the correction factor (A280 of the dye / A347 of the dye). For AMCA-X, this is approximately 0.19.

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A347 / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of AMCA-X at 347 nm (~25,000 M⁻¹cm⁻¹).

    • DOS = Dye Concentration (M) / Protein Concentration (M)

Data Summary

ParameterRecommended ValueReference
Antibody Purity >90%, preferably >95%[3]
Antibody Concentration 2-10 mg/mL
Buffer Conditions Amine-free (e.g., PBS), pH 6.5-8.5
Dye:Protein Molar Ratio 2:1 to 20:1 (10:1 for IgG)
Reaction Time 15 minutes[1]
Reaction Temperature Room Temperature[1]
Purification Method Spin or Desalting Column[1][3]
Optimal Degree of Substitution (DOS) 2-6[1]

Storage and Stability

Store the labeled antibody at 2-8°C, protected from light.[2] For long-term storage, it is recommended to add a stabilizing protein like BSA (at 1-10 mg/mL) if the conjugate concentration is less than 1 mg/mL and a preservative such as 0.01% sodium azide.[1] The conjugate can be aliquoted and stored at -20°C for extended periods.[1][2] It is advisable to centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[2]

References

AMCA-X SE Labeling: Application Notes and Protocols for Optimal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the covalent labeling of proteins and other amine-containing molecules with Aminomethylcoumarin Acetate, Succinimidyl Ester (AMCA-X SE). Adherence to these guidelines is critical for achieving optimal conjugation efficiency and ensuring the integrity of the final labeled product.

This compound is a popular blue fluorescent dye containing a succinimidyl ester (SE) reactive group.[1] This group readily reacts with primary aliphatic amines, such as the side chain of lysine residues in proteins, to form a stable, covalent carboxamide bond.[2] The "X" in AMCA-X refers to a seven-atom aminohexanoyl spacer, which separates the fluorophore from the target molecule. This spacer helps to reduce potential quenching of the fluorescent signal that can occur upon conjugation.[1]

Key Parameters for this compound Labeling

Successful labeling with this compound is highly dependent on several key reaction parameters, including buffer pH, buffer composition, protein concentration, and the molar ratio of dye to protein. The following table summarizes the recommended ranges for these critical variables.

ParameterRecommended RangeNotes
pH 7.2 - 9.5The reaction of succinimidyl esters with amines is strongly pH-dependent. Optimal reactivity occurs with non-protonated aliphatic amine groups. While labeling can occur at pH 7.2, efficiency increases at higher pH. A common starting point is pH 8.3-8.5.[2][3][4]
Labeling Buffer Phosphate, Carbonate, Bicarbonate, Borate, or MOPSBuffers must be free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the target molecule for the dye.[2][3] If the protein is in an incompatible buffer, dialysis or buffer exchange is required.[2]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency. Concentrations below 2 mg/mL may result in significantly reduced efficiency.[1][2][3] If the protein solution is too dilute, it should be concentrated.[1]
This compound Stock Solution 2 mM - 22.5 mM in anhydrous DMSO or DMFThe dye is moisture-sensitive and should be dissolved in a high-quality, anhydrous solvent immediately before use.[1][2][3] Do not store the dye in an aqueous solution.[2]
Dye:Protein Molar Ratio 2:1 to 20:1The optimal ratio depends on the protein and its concentration. A 10:1 ratio is a common starting point for antibodies (IgG).[1] For lower protein concentrations (<2 mg/mL), a higher molar excess (e.g., 15:1) may be necessary.[2]
Reaction Time 15 minutes to 2 hoursA typical reaction time is 1 hour at room temperature.[2] Some protocols suggest shorter times of 15 minutes with shaking.[1]
Reaction Temperature Room Temperature (18-25°C)Reactions are typically carried out at room temperature.[1][5] For unstable proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[6]
Degree of Labeling (DOL) 2 - 6 moles of dye per mole of proteinFor effective labeling, the final conjugate should ideally have a DOL in this range. The DOL can be determined spectrophotometrically.

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester of AMCA-X, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (R-NH₂) Conjugate Fluorescently Labeled Protein (R-NH-CO-AMCA-X) Protein->Conjugate Nucleophilic Attack AMCA This compound AMCA->Conjugate NHS N-hydroxysuccinimide (Leaving Group) AMCA->NHS Release pH pH 8.0-9.0 Buffer Amine-Free Buffer (e.g., Bicarbonate) Temp Room Temperature

Caption: Reaction mechanism of this compound with a protein's primary amine.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling an antibody (e.g., IgG) with this compound. Optimization may be required for other proteins.

1. Preparation of Protein Solution

1.1. The protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, phosphate, or borate). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis or buffer exchange against a suitable labeling buffer.[2]

1.2. Adjust the protein concentration to 2-10 mg/mL in the chosen labeling buffer.

1.3. Add 1/10th volume of a 1 M sodium bicarbonate solution to the protein solution to raise the pH to ~8.3-8.5.[7][8] For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution.

2. Preparation of this compound Stock Solution

2.1. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

2.2. Prepare a 10 mg/mL or ~20 mM stock solution of this compound by dissolving the contents of one vial in anhydrous DMSO. For example, add 20 µL of DMSO to a vial of this compound to get a 22.5 mM solution.

2.3. Vortex the vial until the dye is completely dissolved.[1] This dye solution should be prepared fresh for each conjugation reaction as its reactivity decreases over time.[1]

3. Conjugation Reaction

3.1. Calculate the required volume of the this compound stock solution to achieve the desired dye:protein molar ratio (e.g., 10:1 for IgG).

3.2. Add the calculated volume of the dye solution to the protein solution while gently vortexing.

3.3. Incubate the reaction for 1 hour at room temperature, protected from light.[2] Some protocols suggest incubating for 15 minutes on a rotator.[1]

4. Purification of the Conjugate

4.1. After the incubation, the unreacted dye must be removed from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS.[1][2]

4.2. Apply the reaction mixture to the center of the equilibrated column.

4.3. Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled protein.[1] The blue-colored conjugate will elute from the column, while the smaller, unreacted dye molecules will be retained.

5. Determination of Degree of Labeling (Optional but Recommended)

5.1. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~347 nm (for AMCA-X).

5.2. Calculate the degree of labeling (DOL) using the appropriate formulas, which account for the extinction coefficients of the protein and the dye. An optimal DOL is typically between 2 and 6.

6. Storage of the Labeled Protein

6.1. Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[2][9]

6.2. To prevent denaturation and microbial growth, a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide) can be added to the final conjugate solution.[7]

Experimental Workflow

The following diagram illustrates the key steps in the this compound protein labeling procedure.

G start Start: Purified Protein in Amine-Free Buffer prep_protein 1. Adjust pH to 8.3-8.5 with Bicarbonate Buffer start->prep_protein react 3. Mix Protein and Dye (e.g., 10:1 molar ratio) prep_protein->react prep_dye 2. Prepare Fresh this compound Stock Solution in DMSO prep_dye->react incubate 4. Incubate 1 hr at RT (Protected from Light) react->incubate purify 5. Purify Conjugate (Desalting Column) incubate->purify analyze 6. Analyze (Optional) (Spectrophotometry for DOL) purify->analyze store 7. Store Conjugate (4°C or -20°C) analyze->store

Caption: Workflow for labeling proteins with this compound.

References

Application Notes and Protocols for AMCA-X SE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye that belongs to the family of amine-reactive probes.[1][2][3] Its succinimidyl ester functional group readily reacts with primary amines on proteins, both on the cell surface and intracellularly, to form stable covalent bonds.[1] This property makes this compound a valuable tool in flow cytometry for a variety of applications, including cell viability assessment and cell proliferation tracking.[4][5][6] This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry.

Key Applications

  • Cell Viability Analysis (Live/Dead Discrimination): this compound can be used as a fixable viability dye.[6][7] In viable cells, the dye is largely excluded due to an intact cell membrane. However, in cells with compromised membranes (i.e., dead or dying cells), the dye enters the cytoplasm and reacts with intracellular proteins, resulting in a significantly brighter fluorescent signal.[6][8] This allows for the clear distinction between live and dead cell populations, which is crucial for accurate data analysis, especially after fixation and permeabilization procedures.[5][6]

  • Cell Proliferation Tracking (Dye Dilution Assay): this compound can be used to track cell division over time.[4][9] When a population of cells is labeled with this compound, the dye is distributed evenly among the cells. As the cells divide, the dye is partitioned equally between the two daughter cells.[9] Consequently, each successive generation will exhibit half the fluorescence intensity of the parent generation.[9] By analyzing the fluorescence distribution of the cell population using flow cytometry, the number of cell divisions can be quantified.[4]

Spectral Properties

A summary of the spectral properties of this compound is provided in the table below.

PropertyWavelength (nm)
Maximum Excitation (Ex)353 - 354
Maximum Emission (Em)442

Data sourced from multiple suppliers.[1][3]

Experimental Protocols

Protocol 1: Cell Viability Staining with this compound

This protocol outlines the steps for using this compound to discriminate between live and dead cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell suspension (0.5–1 x 10^6 cells/mL)[10]

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Fixative (e.g., 1-4% paraformaldehyde in PBS) - Optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) - Optional

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.[2][11]

  • Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in protein-free PBS to the desired working concentration. A typical starting concentration is 1 µg/mL, but this should be optimized for the specific cell type and application.

  • Cell Preparation: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.[12][13] Wash the cells once with 1-2 mL of protein-free PBS.

  • Staining: Resuspend the cell pellet in the this compound staining solution. Incubate for 15-30 minutes at room temperature or 4°C, protected from light.

  • Wash: Add at least 2 volumes of flow cytometry staining buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step to remove any unbound dye.

  • (Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with standard fixation and permeabilization protocols. The covalent binding of this compound ensures the dye is retained within the dead cells.[6][7]

  • Acquisition: Resuspend the cells in an appropriate volume of flow cytometry staining buffer and acquire the samples on a flow cytometer equipped with a UV or violet laser for excitation and a filter appropriate for detecting blue fluorescence (e.g., 450/50 nm bandpass filter).

Protocol 2: Cell Proliferation Assay using this compound Dye Dilution

This protocol describes how to label cells with this compound to monitor their proliferation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein-free PBS

  • Complete cell culture medium

  • Cell suspension at a concentration of 1 x 10^7 cells/mL[12]

  • Flow cytometry staining buffer

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-10 mg/mL stock solution in anhydrous DMSO as described in Protocol 1.

  • Prepare Staining Solution: Dilute the this compound stock solution in protein-free PBS to a final working concentration. A starting concentration of 1-5 µM is recommended, but this must be optimized for your cell type to ensure bright initial staining without cytotoxicity.[14]

  • Cell Labeling:

    • Centrifuge the cells (1 x 10^7 cells/mL) at 300-400 x g for 5 minutes and resuspend the pellet in the pre-warmed this compound staining solution.

    • Incubate for 10-15 minutes at 37°C, protected from light. Gently mix the cells every 5 minutes to ensure uniform labeling.

  • Quench Staining Reaction: Add an equal volume of complete cell culture medium (containing protein) to the cell suspension to quench the reaction by providing excess amines. Incubate for 5 minutes.

  • Wash: Fill the tube with complete medium and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Wash the cells two more times with complete medium to remove any residual unbound dye.

  • Cell Culture: Resuspend the labeled cells in complete culture medium at the desired density and culture under appropriate conditions.

  • Time-Course Analysis: At various time points (e.g., 0, 24, 48, 72, and 96 hours), harvest a sample of the cells for flow cytometry analysis. If performing surface or intracellular staining, follow standard protocols.

  • Acquisition: Analyze the samples on a flow cytometer using a UV or violet laser for excitation. Collect the fluorescence data on a logarithmic scale. The initial, brightly stained population represents generation 0. Subsequent peaks of decreasing fluorescence intensity represent successive generations.

Data Presentation

Table 1: Recommended Instrument Settings for this compound Detection

ParameterSetting
Excitation LaserUV (e.g., 355 nm) or Violet (e.g., 405 nm)
Emission Filter450/50 nm Bandpass Filter
Data CollectionLogarithmic Scale

Table 2: Troubleshooting Guide for this compound Staining

IssuePossible CauseSuggested Solution
Dim Staining Insufficient dye concentration.Optimize the this compound concentration.
Low protein content in cells.Not applicable for viability; for proliferation, ensure initial staining is bright.
Photobleaching.Protect stained cells from light.
High Background Incomplete removal of unbound dye.Increase the number of wash steps.
Presence of protein in the staining buffer (for proliferation).Use protein-free PBS for the staining step.[14]
High CV of Stained Population Non-uniform labeling.Ensure cells are a single-cell suspension and mix gently during incubation.
Cytotoxicity Dye concentration is too high.Perform a titration to find the optimal, non-toxic concentration.

Visualizations

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Quenching & Washing cluster_3 Analysis A Single-cell suspension (1x10^7 cells/mL) B Resuspend in this compound in protein-free PBS A->B C Incubate 10-15 min at 37°C B->C D Add complete medium C->D E Wash 3x with complete medium D->E F Culture cells E->F G Harvest at time points F->G H Analyze via Flow Cytometry G->H

Caption: Experimental workflow for a cell proliferation assay using this compound.

G cluster_0 Cell Population cluster_1 Cell Fate cluster_2 Generations A Cells stained with this compound B No Division A->B C Division A->C D Generation 0 (High Fluorescence) B->D E Generation 1 (1/2 Fluorescence) C->E F Generation 2 (1/4 Fluorescence) E->F G ... F->G G cluster_0 Signaling Cascade cluster_1 Cellular Response cluster_2 Flow Cytometry Readout A Growth Factor Binding to Receptor B Kinase Cascade (e.g., MAPK pathway) A->B C Activation of Transcription Factors B->C D Gene Expression (e.g., Cyclins) C->D E Cell Cycle Progression D->E F Cell Division E->F G This compound Dilution F->G

References

Application Notes and Protocols for AMCA-X SE in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X Succinimidyl Ester (SE) is a blue fluorescent dye commonly utilized for the covalent labeling of proteins, peptides, and other biomolecules containing primary amines. As a derivative of aminomethylcoumarin acetic acid (AMCA), it possesses a succinimidyl ester functional group that readily reacts with nucleophilic amino groups, such as the ε-amino group of lysine residues, to form a stable amide bond. This property makes AMCA-X SE an excellent candidate for conjugating antibodies for use in various fluorescence-based applications, including immunofluorescence (IF) microscopy. Its distinct blue fluorescence, with an excitation maximum in the ultraviolet (UV) range and an emission maximum in the blue visible range, provides a valuable color option for multicolor imaging experiments.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in labeling antibodies and performing subsequent immunofluorescence staining of cells and tissues.

Data Presentation: Photophysical and Chemical Properties of this compound

The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) ~353 nm[1]
Emission Maximum (λem) ~442 nm[1][2]
Molar Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹ at 353 nm[2]
Quantum Yield (Φ) Not definitively reported for this compound. However, related 4-aminocoumarin derivatives exhibit quantum yields in the range of 0.41 to 0.83 in DMSO.[3]
Molecular Weight 443.45 g/mol [1]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[2]
Target Moiety Primary amines (e.g., lysine residues)[2]
Solubility Soluble in anhydrous DMSO or DMF[1]

Experimental Protocols

Part 1: Protocol for Antibody Conjugation with this compound

This protocol details the steps for covalently labeling a primary or secondary antibody with this compound.

Materials:

  • Antibody to be labeled (at a concentration of 2-10 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the labeling reaction. If necessary, perform a buffer exchange.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.

    • While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~353 nm, A_max).

    • The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A₂₈₀ - (A_max × CF₂₈₀)))

      • Where:

        • M_protein is the molecular weight of the antibody (~150,000 g/mol for IgG).

        • ε_dye is the molar extinction coefficient of this compound (19,000 M⁻¹cm⁻¹).

        • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for coumarin dyes).

Part 2: Protocol for Direct Immunofluorescence Staining using this compound-Conjugated Antibody

This protocol outlines the procedure for using a directly labeled primary antibody for immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution (optional): 0.1-0.5% Triton X-100 in PBS

  • Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • This compound-conjugated primary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for this compound

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound-conjugated primary antibody to the desired concentration in the blocking solution.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with a UV excitation source and a blue emission filter.

Part 3: Protocol for Indirect Immunofluorescence Staining using an this compound-Conjugated Secondary Antibody

This protocol describes the use of an unlabeled primary antibody followed by an this compound-conjugated secondary antibody.

Materials:

  • All materials from the direct immunofluorescence protocol

  • Unlabeled primary antibody

  • This compound-conjugated secondary antibody (specific for the host species of the primary antibody)

Procedure:

  • Cell Preparation, Fixation, Permeabilization, and Blocking:

    • Follow steps 1-4 from the direct immunofluorescence protocol.

  • Primary Antibody Incubation:

    • Dilute the unlabeled primary antibody to its optimal concentration in the blocking solution.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking solution.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Follow steps 7 and 8 from the direct immunofluorescence protocol.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Antibody Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Antibody and This compound Antibody->Mix AMCA_SE This compound in Anhydrous DMSO AMCA_SE->Mix Incubate Incubate 1-2h at RT (Dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze (Optional): Spectrophotometry for DOL Purify->Analyze Labeled_Ab This compound Conjugated Antibody Purify->Labeled_Ab

Caption: Workflow for the conjugation of antibodies with this compound.

Immunofluorescence_Staining_Workflow cluster_direct Direct IF Path Start Start: Cells on Substrate Fix Fixation (e.g., 4% PFA) Start->Fix Permeabilize Permeabilization (Optional, e.g., Triton X-100) Fix->Permeabilize Block Blocking (e.g., BSA) Permeabilize->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Primary_Ab_Direct This compound Conjugated Primary Antibody Incubation Block->Primary_Ab_Direct Wash1 Wash (x3) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (this compound Conjugate) Wash1->Secondary_Ab Wash2 Wash (x3) Secondary_Ab->Wash2 Mount Mount with Antifade Medium Wash2->Mount Image Image: Fluorescence Microscopy Mount->Image Primary_Ab_Direct->Wash2

Caption: Generalized workflow for direct and indirect immunofluorescence staining.

References

Protocol for the Removal of Unconjugated AMCA-X, SE Dye from Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Covalent labeling of biomolecules, such as proteins and antibodies, with fluorescent dyes is a cornerstone of modern biological research and diagnostic assay development. AMCA-X, Succinimidyl Ester (SE) is an amine-reactive fluorescent dye that emits in the blue region of the spectrum (excitation/emission maxima ~354/442 nm). The succinimidyl ester moiety reacts with primary amines on the target biomolecule to form a stable amide bond. However, labeling reactions rarely proceed to 100% completion, resulting in a mixture of the desired dye-conjugated biomolecule and residual, unconjugated (free) dye. The presence of this free dye can lead to inaccurate quantification of labeling efficiency, high background signal in fluorescence-based assays, and potential artifacts in imaging applications. Therefore, the removal of unconjugated AMCA-X, SE is a critical step to ensure the quality and reliability of experimental results.

This document provides detailed protocols for three common methods for the removal of unconjugated AMCA-X, SE dye from labeled biomolecules: spin column chromatography, gravity-flow size-exclusion chromatography, and dialysis. Each method offers distinct advantages in terms of speed, sample volume capacity, and efficiency, allowing researchers to select the most appropriate technique for their specific application.

Method Selection and Comparison

The choice of purification method depends on factors such as the volume of the labeling reaction, the desired final concentration of the conjugate, and the required purity. The following table summarizes the key characteristics of each method.

FeatureSpin Column ChromatographyGravity-Flow ChromatographyDialysis
Principle Size-Exclusion ChromatographySize-Exclusion ChromatographyDiffusion across a semi-permeable membrane
Typical Resin/Membrane Sephadex G-25Sephadex G-25Cellulose Ester or Regenerated Cellulose
Molecular Weight Cut-Off (MWCO) ~5,000 Da~5,000 Da10,000 - 20,000 Da
Processing Time < 15 minutes[1]30 - 60 minutes4 hours to overnight[2]
Sample Volume Range 30 µL - 4 mL0.5 mL - 2.5 mL[3]10 µL - 70 mL
Protein Recovery >90%[1]70% - 95%[3]>95%
Dye Removal Efficiency >95%[4]>99%[5]>99%
Sample Dilution MinimalModerate[6]Possible
Key Advantage Speed and convenienceHigh desalting capacityHigh sample recovery, suitable for large volumes

Experimental Protocols

Protocol 1: Spin Column Chromatography

This method is ideal for rapid cleanup of small to medium-volume labeling reactions. Commercially available spin columns, such as Thermo Scientific™ Zeba™ Spin Desalting Columns, are user-friendly and provide high recovery of the labeled protein with excellent removal of free dye.[1][4][7]

Materials:

  • Labeled biomolecule solution

  • Spin column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

  • Microcentrifuge

  • Collection tubes

  • Equilibration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[7] Discard the flow-through.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of equilibration buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.

  • Sample Application and Elution:

    • Place the column in a fresh collection tube.

    • Slowly apply the labeling reaction mixture to the center of the compacted resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled biomolecule.[7] The unconjugated dye will be retained in the column resin.

Workflow for Spin Column Chromatography

G start Start: Labeled Biomolecule + Free AMCA-X, SE prep_col Prepare Spin Column (Remove storage buffer) start->prep_col equil_col Equilibrate Column (with buffer) prep_col->equil_col load_sample Load Sample onto Column equil_col->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Purified Labeled Biomolecule centrifuge->collect waste Discard Column (with free dye) centrifuge->waste end End: Purified Product collect->end

Caption: Spin column chromatography workflow for dye removal.

Protocol 2: Gravity-Flow Size-Exclusion Chromatography

This method is suitable for desalting and removing free dye from larger sample volumes. Columns such as the GE Healthcare PD-10 Desalting Column are commonly used.[3][6]

Materials:

  • Labeled biomolecule solution

  • Gravity-flow desalting column (e.g., PD-10 Desalting Column)

  • Column stand

  • Collection tubes

  • Equilibration buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Column Preparation:

    • Remove the top and bottom caps of the column.

    • Allow the storage solution to drain completely.

  • Column Equilibration:

    • Place the column in a collection tube.

    • Add 25 mL of equilibration buffer to the column and allow it to flow through completely.[5] Discard the flow-through.

  • Sample Application and Elution:

    • Apply the labeling reaction mixture (up to 2.5 mL for a PD-10 column) to the top of the column bed.[6]

    • Allow the sample to enter the column bed completely.

    • Once the sample has entered the bed, add 3.5 mL of equilibration buffer and begin collecting the eluate.[6]

    • The purified, labeled biomolecule will elute first, while the smaller, unconjugated dye molecules will be retained by the column and elute later.

Workflow for Gravity-Flow Chromatography

G start Start: Labeled Biomolecule + Free AMCA-X, SE prep_col Prepare Gravity Column (Drain storage buffer) start->prep_col equil_col Equilibrate Column (with buffer) prep_col->equil_col load_sample Load Sample onto Column equil_col->load_sample elute Elute with Buffer load_sample->elute collect_protein Collect Early Fractions (Labeled Biomolecule) elute->collect_protein collect_dye Collect Late Fractions (Free Dye) elute->collect_dye end End: Purified Product collect_protein->end

Caption: Gravity-flow chromatography workflow for dye removal.

Protocol 3: Dialysis

Dialysis is a gentle method suitable for a wide range of sample volumes and is particularly useful when sample dilution needs to be minimized. Dialysis cassettes, such as Thermo Scientific™ Slide-A-Lyzer™ Dialysis Cassettes, offer a convenient format.[2]

Materials:

  • Labeled biomolecule solution

  • Dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10K or 20K for antibodies.

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

  • Syringe and needle for sample injection and retrieval

Procedure:

  • Cassette Hydration (if required):

    • Hydrate the dialysis cassette membrane by immersing it in dialysis buffer for at least 2 minutes.[2]

  • Sample Loading:

    • Using a syringe, slowly inject the labeling reaction mixture into the dialysis cassette.

    • Remove any excess air from the cassette.

  • Dialysis:

    • Place the sealed cassette in a beaker containing a large volume of dialysis buffer (typically 200-500 times the sample volume).[2]

    • Place the beaker on a magnetic stir plate and stir gently at 4°C.

    • Change the dialysis buffer after 2 hours.

    • Perform a second buffer change after another 2 hours.

    • Continue dialysis overnight at 4°C for complete removal of the unconjugated dye.[2]

  • Sample Retrieval:

    • Remove the cassette from the buffer.

    • Using a clean syringe, carefully withdraw the purified, labeled biomolecule from the cassette.

Workflow for Dialysis

G start Start: Labeled Biomolecule + Free AMCA-X, SE hydrate Hydrate Dialysis Cassette start->hydrate load_sample Load Sample into Cassette hydrate->load_sample dialyze Dialyze against Buffer (with buffer changes) load_sample->dialyze retrieve Retrieve Purified Labeled Biomolecule dialyze->retrieve end End: Purified Product retrieve->end

Caption: Dialysis workflow for unconjugated dye removal.

Conclusion

The successful removal of unconjugated AMCA-X, SE dye is paramount for the generation of high-quality fluorescently labeled biomolecules. The choice between spin column chromatography, gravity-flow chromatography, and dialysis should be guided by the specific requirements of the experiment, including sample volume, processing time, and the need to minimize dilution. By following the detailed protocols provided in this application note, researchers can effectively purify their labeled biomolecules, leading to more accurate and reproducible results in their downstream applications.

References

AMCA-X SE: Application Notes and Protocols for Multi-Color Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye widely utilized in multi-color imaging experiments. As an amine-reactive succinimidyl ester, it readily conjugates to primary amines on proteins and other biomolecules, making it a valuable tool for labeling antibodies in applications such as immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry. Its distinct spectral properties, with excitation in the ultraviolet (UV) range and emission in the blue region of the spectrum, allow for its inclusion in multi-color panels with other common fluorophores.

This document provides detailed application notes and protocols for the use of this compound in multi-color imaging, with a focus on antibody conjugation and immunofluorescence.

This compound: Properties and Characteristics

This compound is a derivative of coumarin, known for its relatively high fluorescence and photostability. The "X" in its name refers to a six-carbon spacer that separates the fluorophore from the succinimidyl ester, which helps to reduce potential quenching of the dye upon conjugation to a biomolecule.[1]

Spectral Properties

This compound is optimally excited by UV light and emits a bright blue fluorescence.[2] These spectral characteristics make it compatible with standard filter sets for blue fluorophores.

PropertyValue
Excitation Maximum (λex)~353 nm
Emission Maximum (λem)~442 nm
Molar Extinction Coefficient (ε) at 350 nm~19,000 cm⁻¹M⁻¹
Recommended Laser LineUV (e.g., 355 nm)

Note: Spectral properties can be influenced by the local environment and conjugation.

Comparative Data of Common Blue Fluorophores

When designing multi-color experiments, it is crucial to select fluorophores with optimal brightness and photostability. While this compound is a reliable blue fluorophore, other options are available.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Relative BrightnessPhotostability
This compound ~353~442~19,000GoodGood
Alexa Fluor™ 350 ~346~442~19,000Very GoodHigh
DAPI ~358~461~3,000Moderate (DNA bound)Moderate

Note: Alexa Fluor™ 350, a sulfonated coumarin derivative, is reported to be more fluorescent and water-soluble than this compound.[3][4] Photostability is a relative measure and can be influenced by experimental conditions.

Experimental Protocols

I. Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against conjugation buffer overnight at 4°C to remove any amine-containing preservatives (e.g., Tris, glycine) or stabilizers.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the conjugated antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored peak).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugated antibody at 280 nm (A280) and 353 nm (A353).

    • Calculate the protein concentration and the DOL using the following equations:

      • Protein Concentration (M) = [A280 - (A353 x 0.11)] / ε_protein

      • Dye Concentration (M) = A353 / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm and ε_dye is the molar extinction coefficient of this compound at 353 nm (~19,000 cm⁻¹M⁻¹). A correction factor of 0.11 for the absorbance of the dye at 280 nm is an approximation and may need to be determined empirically.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Diagram: Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Purified Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer) Antibody->Buffer_Exchange Mix Mix Antibody and this compound Buffer_Exchange->Mix AMCA_SE This compound Dissolve Dissolve in DMF/DMSO AMCA_SE->Dissolve Dissolve->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Measure A280/A353 Calculate DOL Purify->Analyze Store Store Conjugate (4°C, dark) Analyze->Store

Caption: Workflow for conjugating this compound to an antibody.

II. Three-Color Immunofluorescence Staining

This protocol provides a general guideline for a three-color immunofluorescence experiment using an this compound conjugated primary antibody, and secondary antibodies conjugated to green (e.g., Alexa Fluor™ 488) and red (e.g., Alexa Fluor™ 594) fluorophores.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody 1 (conjugated to this compound)

  • Primary antibody 2 (from a different host species than primary antibody 3, e.g., rabbit)

  • Primary antibody 3 (from a different host species than primary antibody 2, e.g., mouse)

  • Goat anti-rabbit secondary antibody (conjugated to Alexa Fluor™ 488)

  • Goat anti-mouse secondary antibody (conjugated to Alexa Fluor™ 594)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells briefly with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute all three primary antibodies in blocking buffer.

    • Incubate cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute the Alexa Fluor™ 488 and Alexa Fluor™ 594 conjugated secondary antibodies in blocking buffer.

    • Incubate cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash cells three times with PBS.

    • Mount coverslips onto microscope slides using an antifade mounting medium.

    • Image using a fluorescence microscope equipped with appropriate filter sets for this compound, Alexa Fluor™ 488, and Alexa Fluor™ 594.

Diagram: Three-Color Immunofluorescence Workflow

Three_Color_IF cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Fix Fixation (4% PFA) Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (5% NGS) Perm->Block Primary_Ab Primary Antibody Incubation (this compound, Rabbit, Mouse) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Anti-Rabbit-AF488, Anti-Mouse-AF594) Primary_Ab->Secondary_Ab Mount Mount Coverslip Secondary_Ab->Mount Image Fluorescence Microscopy Mount->Image

Caption: Sequential steps for a three-color immunofluorescence experiment.

Considerations for Multi-Color Imaging with this compound

  • Spectral Overlap: When selecting fluorophores for a multi-color panel, it is essential to minimize spectral overlap to avoid bleed-through between channels. Use a spectra viewer to assess the compatibility of this compound with other dyes. While this compound's emission is in the blue region, its emission tail might slightly overlap with the excitation of some green fluorophores.

  • Sequential vs. Simultaneous Staining: The choice between sequential and simultaneous antibody incubation depends on the potential for cross-reactivity between antibodies. If using primary antibodies from different host species, simultaneous incubation is generally feasible.

  • Controls: Always include appropriate controls in your experiments:

    • Unstained cells: To assess autofluorescence.

    • Secondary antibody only: To check for non-specific binding of the secondary antibodies.

    • Single-color stains: To set up compensation and to verify the specificity of each primary antibody.

  • Photostability: While this compound has good photostability, all fluorophores will photobleach with prolonged exposure to excitation light. Use an antifade mounting medium and minimize light exposure during imaging.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal - Inefficient antibody conjugation- Low antibody concentration- Photobleaching- Optimize DOL during conjugation- Titrate antibody concentration- Use antifade reagent and minimize light exposure
High Background - Non-specific antibody binding- Inadequate blocking- Unconjugated dye in the antibody solution- Increase blocking time or change blocking agent- Ensure thorough purification of the conjugated antibody- Include additional wash steps
Spectral Bleed-through - Overlapping emission spectra of fluorophores- Use a spectra viewer to select fluorophores with minimal overlap- Perform sequential imaging- Use linear unmixing software if available

Conclusion

This compound is a versatile and reliable blue fluorescent dye for multi-color imaging experiments. By following optimized protocols for antibody conjugation and immunofluorescence staining, and by carefully considering the selection of other fluorophores in the panel, researchers can successfully utilize this compound to visualize multiple targets simultaneously, providing valuable insights into complex biological systems.

References

Application Notes and Protocols for Labeling Oligonucleotides with AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and fluorescence resonance energy transfer (FRET) assays. Aminomethylcoumarin acetate (AMCA) is a blue fluorescent dye known for its brightness, large Stokes shift, and resistance to photobleaching.[1] Its succinimidyl ester derivative, AMCA-X SE (Succinimidyl-7-amino-4-methylcoumarin-3-acetic acid), is a popular reagent for labeling primary amines on biomolecules, including amino-modified oligonucleotides, to form stable covalent amide bonds.[2]

These application notes provide detailed protocols for the successful labeling of amino-modified oligonucleotides with this compound, subsequent purification of the conjugate, and quality control measures. An example of an application in a FRET-based assay to study a biological signaling pathway is also presented.

Key Features of this compound

AMCA and its derivatives offer several advantageous properties for oligonucleotide labeling:

  • Bright Blue Fluorescence: Provides a strong signal for sensitive detection.[1]

  • Large Stokes Shift: The significant difference between the excitation and emission maxima minimizes self-quenching and simplifies detection.[1]

  • pH Independence: Maintains consistent fluorescence in a pH range of 4 to 10.[1]

  • Photostability: Exhibits good resistance to photobleaching, making it suitable for applications requiring prolonged light exposure, such as fluorescence microscopy.[3][4]

  • Minimal Spectral Overlap: Its emission spectrum has minimal overlap with green and longer-wavelength fluorescent dyes, making it an excellent candidate for multiplex assays.[1]

Quantitative Data Summary

The efficiency and yield of the labeling and purification process are critical for downstream applications. The following tables summarize typical quantitative data for oligonucleotide labeling and purification.

Table 1: Spectral Properties of AMCA

PropertyWavelength (nm)Reference
Maximum Excitation (λex)~354[5]
Maximum Emission (λem)~442[5]

Table 2: Typical Yields and Purity of Labeled Oligonucleotides After Purification

Purification MethodTypical Recovery YieldTypical PurityReference(s)
HPLC (Reversed-Phase)75-80%>90%
Ethanol PrecipitationVariableLower[2]
Gel Electrophoresis (PAGE)20-70%High[6]

Note: Yields can vary depending on the oligonucleotide sequence, length, and the specific labeling and purification conditions.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes the covalent conjugation of this compound to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amino-modified oligonucleotide

  • This compound (succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate or borate buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris), as they will compete with the oligonucleotide for reaction with the NHS ester.[7]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution. For example, for a 0.2 µmole synthesis of an amino-modified oligonucleotide, add approximately 2-4 µmoles of the this compound.

  • Incubation: Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature, protected from light. For convenience, the reaction can be left overnight.[4]

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 1.5 M hydroxylamine, pH 8.5.

G Workflow for Labeling Oligonucleotides with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Dissolve Amino-Oligo in Bicarbonate Buffer (pH 8.5-9.0) Mix Mix Oligo and Dye Solutions (10-20x molar excess of dye) Oligo->Mix Dye Dissolve this compound in Anhydrous DMF/DMSO Dye->Mix Incubate Incubate for 2+ hours at Room Temperature (in dark) Mix->Incubate Purify Purify Labeled Oligonucleotide (e.g., HPLC, Ethanol Precipitation) Incubate->Purify QC Analyze by HPLC and/or Mass Spectrometry Purify->QC

Caption: Experimental workflow for labeling oligonucleotides.

Protocol 2: Purification of AMCA-Labeled Oligonucleotides

Purification is essential to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended method for achieving high purity of the labeled oligonucleotide.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A.

  • HPLC Separation: Inject the sample onto the C18 column. Elute with a linear gradient of acetonitrile in 0.1 M TEAA. The more hydrophobic, labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the labeled oligonucleotide, monitoring absorbance at 260 nm (for the oligonucleotide) and ~354 nm (for AMCA).

  • Desalting: Evaporate the acetonitrile and desalt the collected fractions using a desalting column or by ethanol precipitation.

Method B: Ethanol Precipitation

This method is simpler but may be less effective at removing all of the free dye.[2]

Materials:

  • 3 M Sodium acetate, pH 5.2

  • Cold 100% ethanol

  • 70% ethanol

  • Microcentrifuge

Procedure:

  • Precipitation: To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol.

  • Incubation: Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

Protocol 3: Quality Control of Labeled Oligonucleotides

Analysis by HPLC and Mass Spectrometry

To confirm the purity and identity of the labeled oligonucleotide, analysis by analytical RP-HPLC and mass spectrometry is recommended.

  • RP-HPLC: An analytical RP-HPLC run of the purified product should show a single major peak at the expected retention time for the labeled oligonucleotide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the labeled oligonucleotide, verifying the successful conjugation of the AMCA-X moiety.

Application Example: FRET-Based Detection of mRNA in a Cellular Signaling Pathway

AMCA-labeled oligonucleotides can be used as donor fluorophores in Fluorescence Resonance Energy Transfer (FRET) assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through nonradiative dipole-dipole coupling. This is a highly distance-dependent process, making it a valuable tool for studying molecular interactions.

An example application is the detection of specific mRNA molecules in living cells to study gene expression in a signaling pathway. For instance, the Keap1-Nrf2-ARE pathway is a critical regulator of cellular responses to oxidative stress.[8][9] Dysregulation of this pathway is implicated in various diseases, including cancer. Fluorescently labeled oligonucleotide probes can be designed to detect the mRNA of key genes in this pathway, such as Nrf2 or its downstream targets.

In a hypothetical FRET-based assay, an AMCA-labeled oligonucleotide probe (donor) and a second probe labeled with a suitable acceptor (e.g., Fluorescein or Cy3) are designed to hybridize to adjacent sequences on the target mRNA. Upon hybridization, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. The detection of the FRET signal (e.g., by measuring the acceptor's emission upon donor excitation) indicates the presence of the target mRNA.

G FRET-Based Detection of Nrf2 mRNA cluster_probes Probe Design cluster_hybridization Hybridization cluster_fret FRET Signal cluster_pathway Cellular Context: Keap1-Nrf2 Pathway Donor AMCA-labeled Probe (Donor) Hybrid Probes Hybridize to Adjacent Sites on mRNA Donor->Hybrid Acceptor Acceptor-labeled Probe (e.g., Fluorescein) Acceptor->Hybrid Target Target Nrf2 mRNA Target->Hybrid Proximity Donor and Acceptor in Close Proximity Hybrid->Proximity FRET Fluorescence Resonance Energy Transfer (FRET) Occurs Proximity->FRET Detection Detection of Acceptor Emission FRET->Detection OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds GeneExpression Target Gene Expression ARE->GeneExpression activates GeneExpression->Target produces

Caption: FRET assay for Nrf2 mRNA detection.

References

Practical Applications of AMCA-X SE in Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMCA-X SE (Aminomethylcoumarin-X, Succinimidyl Ester) is a blue fluorescent dye widely utilized in cellular imaging for the covalent labeling of primary amines on proteins and other biomolecules. Its succinimidyl ester functional group reacts efficiently with primary amines under mild alkaline conditions to form stable amide bonds. The "X" spacer, a seven-atom aminohexanoyl linker, separates the fluorophore from the reactive group, which helps to minimize potential quenching of the dye upon conjugation. With an excitation maximum in the ultraviolet range (~354 nm) and an emission maximum in the blue range (~442 nm), this compound is a valuable tool for various fluorescence microscopy and flow cytometry applications.[1]

This document provides detailed application notes and protocols for the practical use of this compound in cellular imaging, including data on its properties, step-by-step experimental procedures, and visualizations of relevant workflows and pathways.

Data Presentation: Properties of this compound

For effective experimental design and data interpretation, a clear understanding of the photophysical properties of this compound is crucial. The following table summarizes its key characteristics.

PropertyValueReference
Maximum Excitation Wavelength ~354 nm[1]
Maximum Emission Wavelength ~442 nm[1]
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹ (at 350 nm)[2]
Quantum Yield (Φ) Data not readily available
Photostability Moderate (sensitive to light)[1]
Reactivity Primary amines
Recommended Reaction pH 8.5 ± 0.5[1]

Note: The quantum yield and specific photobleaching rates for this compound are not consistently reported in publicly available literature. It is recommended to perform initial characterization experiments to determine these parameters under specific experimental conditions. This compound is known to be sensitive to light, and care should be taken to protect it from excessive light exposure during storage and experiments.[1]

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines the steps for labeling an antibody with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody (or other protein) of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution:

    • Dissolve the antibody in an amine-free buffer such as PBS. The recommended concentration is 2 mg/mL.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using the Reaction Buffer.[1]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the calculated amount of this compound stock solution to the protein solution while gently vortexing. A common starting molar ratio of dye to protein is 10:1.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The blue color of the conjugate allows for easy visual tracking.

  • Determination of Degree of Labeling (DOL):

    • The DOL (moles of dye per mole of protein) can be estimated by measuring the absorbance of the conjugate at 280 nm (for protein) and 350 nm (for this compound).

    • The following formula can be used to calculate the f/p (fluorophore to protein) ratio for AMCA-conjugated IgG: f/p = (1.26 x 10⁵ * A₃₅₀ - 1.56 x 10³ * A₂₈₀) / (1.47 x 10⁴ * A₂₈₀ - 6.42 x 10³ * A₃₅₀)[2]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Sol Prepare Protein Solution (2 mg/mL, pH 8.5) Mix Mix Dye and Protein (Molar Ratio ~10:1) Prot_Sol->Mix Dye_Sol Prepare this compound (10 mg/mL in DMSO) Dye_Sol->Mix Incubate Incubate 1-2h at RT (Protected from light) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Determine DOL (A280/A350) Purify->Analyze Store Store Conjugate (4°C or -20°C, protected from light) Analyze->Store

Figure 1: Experimental workflow for antibody conjugation with this compound.

Protocol for Immunofluorescence Staining of Neuronal Cells

This protocol describes the use of an this compound-conjugated secondary antibody for the immunofluorescent staining of a target protein in cultured neuronal cells.

Materials:

  • Cultured neuronal cells on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS

  • Primary Antibody (specific to the target protein)

  • This compound-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash the cultured neuronal cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~350 nm, Emission: ~450 nm).

G Start Cultured Neuronal Cells Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (5% Normal Goat Serum) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb This compound Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Mounting with Antifade SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Figure 2: Workflow for immunofluorescence staining of neuronal cells.

Protocol for Cell Surface Protein Labeling and Internalization Assay

This protocol can be used to label cell surface proteins with this compound and subsequently track their internalization.

Materials:

  • Live cells in suspension or adhered to a culture dish

  • Cold PBS

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Preparation:

    • Wash cells twice with cold PBS to remove any residual media proteins.

  • Cell Surface Labeling:

    • Prepare a fresh solution of this compound in anhydrous DMSO (10 mg/mL).

    • Dilute the this compound stock solution in cold PBS to the desired final concentration (typically 0.1-1 mg/mL, optimization may be required).

    • Incubate the cells with the this compound solution for 15-30 minutes on ice to label cell surface proteins.

  • Quenching and Washing:

    • Quench the reaction by adding an equal volume of cell culture medium containing serum.

    • Wash the cells three times with cold PBS to remove unreacted dye.

  • Internalization:

    • Resuspend the cells in pre-warmed complete cell culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for protein internalization.

  • Fixation and Imaging:

    • At each time point, wash the cells with cold PBS and fix with 4% PFA.

    • Image the cells by fluorescence microscopy to visualize the localization of the labeled proteins. At time 0, fluorescence should be primarily on the cell surface. At later time points, internalized vesicles will appear as fluorescent puncta within the cytoplasm.

G cluster_labeling Cell Surface Labeling cluster_internalization Internalization cluster_imaging Analysis Wash1 Wash Cells (Cold PBS) Label Incubate with this compound on Ice Wash1->Label Quench Quench with Media Label->Quench Wash2 Wash Cells (Cold PBS) Quench->Wash2 Incubate37 Incubate at 37°C (Time Course) Wash2->Incubate37 Fix Fix Cells (4% PFA) Incubate37->Fix Image Fluorescence Microscopy Fix->Image

Figure 3: Workflow for cell surface protein labeling and internalization assay.

Protocol for Flow Cytometry using this compound Conjugated Antibodies

This protocol outlines the use of an this compound-conjugated antibody for the detection of a cell surface marker by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.02% sodium azide)

  • This compound-conjugated primary antibody

  • (Optional) Unconjugated primary antibody and this compound-conjugated secondary antibody

  • (Optional) Fixable viability dye

  • Compensation controls (single-stained beads or cells for each fluorochrome in the panel)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Viability Staining:

    • If excluding dead cells is necessary, stain the cells with a fixable viability dye according to the manufacturer's protocol.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the pre-titrated optimal concentration of the this compound-conjugated primary antibody.

    • (For indirect staining) Incubate with the primary antibody first, wash, and then incubate with the this compound-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with a UV or violet laser capable of exciting this compound.

    • Ensure proper compensation is set up using single-stained controls to correct for spectral overlap.

G Start Single-Cell Suspension Viability Optional: Viability Staining Start->Viability Stain Antibody Staining with This compound Conjugate Viability->Stain Wash Wash Cells Stain->Wash Acquire Data Acquisition on Flow Cytometer Wash->Acquire

Figure 4: Workflow for flow cytometry using an this compound conjugated antibody.

Signaling Pathway Visualization

This compound can be used to label ligands or antibodies that target specific cell surface receptors, allowing for the visualization of their trafficking upon ligand binding and subsequent signaling pathway activation. For example, labeling an antagonist for a G-protein coupled receptor (GPCR) can be used to study receptor localization and density on the cell surface. While a specific signaling pathway elucidated directly using this compound is not prominently documented, a conceptual workflow for visualizing receptor internalization, a key step in many signaling pathways, is presented below.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor GPCR ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Internalization Ligand This compound-Ligand Ligand->Receptor Binding Endosome Early Endosome ClathrinPit->Endosome Recycling Recycling to Membrane Endosome->Recycling Sorting Degradation Lysosomal Degradation Endosome->Degradation Sorting Recycling->Receptor

Figure 5: Conceptual pathway of GPCR internalization visualized with a labeled ligand.

Conclusion

This compound is a versatile blue fluorescent probe for labeling proteins and other biomolecules for a variety of cellular imaging applications. Its amine-reactive chemistry allows for stable conjugation, and its spectral properties make it suitable for multiplexing with other fluorophores. The protocols provided herein offer a starting point for utilizing this compound in immunofluorescence, flow cytometry, and protein trafficking studies. As with any fluorescent probe, optimization of labeling conditions and imaging parameters is crucial for obtaining high-quality, reproducible data. Researchers are encouraged to consult the specific technical data sheets for their reagents and to perform appropriate controls for their experiments.

References

Troubleshooting & Optimization

How to troubleshoot low AMCA-X SE labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMCA-X SE for fluorescent labeling.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound, presented in a question-and-answer format to help you quickly identify and resolve potential problems.

Question: Why is my final conjugate exhibiting low or no fluorescence?

Answer: Low fluorescence intensity is a common issue that can stem from several factors throughout the labeling process. Here are the primary causes and their solutions:

  • Suboptimal Reaction pH: The reaction between the succinimidyl ester of this compound and primary amines is highly pH-dependent. The amino groups on the protein need to be in a non-protonated state to be reactive.

    • Solution: Ensure the pH of your reaction buffer is between 7.5 and 9.5, with an optimal range of 8.5-9.5 for many proteins.[1][2] If your protein is in a buffer with a lower pH, it must be exchanged or adjusted. You can add 1/10th volume of 1 M sodium bicarbonate to your protein solution to raise the pH.[3]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule for reaction with the this compound, thereby reducing labeling efficiency.[1][2]

    • Solution: Dialyze your protein against an amine-free buffer like phosphate-buffered saline (PBS) or modify the buffer to a carbonate/bicarbonate or borate buffer at the appropriate pH.[1][4]

  • Low Protein Concentration: The efficiency of the labeling reaction is significantly influenced by the concentration of the protein.[2]

    • Solution: For optimal labeling, the recommended final protein concentration is between 2-10 mg/mL.[1][2] If your protein solution is too dilute, consider concentrating it using a centrifugal filter device.

  • Hydrolyzed/Inactive Dye: this compound is sensitive to moisture. The succinimidyl ester can hydrolyze, rendering it incapable of reacting with amines.

    • Solution: Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1][5] Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Store the dye desiccated and protected from light.

  • Insufficient Molar Excess of Dye: An inadequate amount of dye relative to the amount of protein will result in a low degree of labeling (DOL).

    • Solution: The optimal molar ratio of dye to protein can vary, but a common starting point for antibodies is a 10:1 to 20:1 molar excess. This may need to be optimized for your specific protein.

Question: My labeling appears successful, but I observe protein precipitation. What is the cause?

Answer: Protein precipitation during or after labeling can occur due to a few reasons:

  • High Degree of Labeling (DOL): Over-labeling your protein can alter its physicochemical properties, leading to aggregation and precipitation.

    • Solution: Reduce the molar excess of this compound in the labeling reaction. You can perform a titration with varying dye-to-protein ratios to find the optimal DOL for your protein that maintains its solubility and function.

  • Unsuitable Solvent Concentration: While a small amount of organic solvent (DMSO or DMF) from the dye stock is necessary, a high final concentration can denature the protein.

    • Solution: Keep the volume of the added dye stock solution to a minimum, ideally less than 10% of the total reaction volume.

Question: I am seeing high background fluorescence in my application (e.g., flow cytometry, microscopy). What can I do?

Answer: High background is typically caused by the presence of unbound, free dye.

  • Solution: It is crucial to remove all non-reacted this compound after the labeling reaction is complete. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[4] Ensure your purification method is appropriate for the size of your biomolecule and that it is performed thoroughly.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester) is a blue fluorescent dye that is activated with a succinimidyl ester (SE) functional group.[6] This SE group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable, covalent amide bond.[4][7] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help to reduce quenching and improve dye accessibility.[6]

What are the excitation and emission wavelengths of AMCA-X?

The approximate maximum excitation and emission wavelengths for AMCA-X are 353 nm and 442 nm, respectively.[2][8]

What substances can interfere with the labeling reaction?

Several common laboratory reagents can interfere with the labeling efficiency. These include:

  • Primary amine-containing buffers: Tris, glycine.[1][2]

  • Ammonium salts: Ammonium sulfate, ammonium acetate.[1]

  • Protein stabilizers: Bovine serum albumin (BSA), gelatin.[1]

  • Preservatives: While low concentrations of sodium azide (<3 mM) may not significantly interfere, it's best to remove it.[2][9]

How should I store this compound and the labeled conjugate?

  • This compound: Store the lyophilized powder at -20°C, protected from light and moisture.[8]

  • Labeled Conjugate: Store the purified, labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage, protected from light.[4] Adding a carrier protein like BSA (0.1%) can improve stability if the conjugate concentration is low.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful this compound labeling.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.5 - 9.5 (Optimal: 8.5 - 9.5)Critical for deprotonation of primary amines.[1][2]
Buffer Amine-free (e.g., PBS, Borate, Carbonate)Avoid Tris, glycine, and ammonium salts.[1][2][4]
Protein Concentration 2 - 10 mg/mLLower concentrations reduce labeling efficiency.[1][2]
Temperature Room TemperatureMost common; can be performed at 4°C for longer.[1]
Incubation Time 1 - 2 hoursCan be optimized for specific proteins.

Table 2: Recommended Molar Excess of this compound for IgG Labeling

Protein ConcentrationRecommended Dye:Protein Molar Ratio
> 5 mg/mL8:1
2 - 5 mg/mL10:1[4]
< 2 mg/mL15:1 - 20:1[4]

Experimental Protocols & Visualizations

This compound Labeling Chemistry

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the succinimidyl ester of AMCA-X, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G AMCA This compound Conjugate AMCA-X-Protein Conjugate AMCA->Conjugate + Protein-NH₂ (pH 8.5-9.5) AMCA->Conjugate Protein Protein-NH₂ Protein->Conjugate Protein->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: Reaction of this compound with a primary amine on a protein.

Standard Experimental Workflow for Protein Labeling

This workflow outlines the key steps from protein preparation to the final purified conjugate.

G A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 8.5) C 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT) A->C B 2. Prepare this compound Stock (Anhydrous DMSO) B->C D 4. Stop Reaction (Optional) (Add quenching reagent like Tris) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Determine DOL via spectrophotometry) E->F

Caption: Workflow for labeling proteins with this compound.

References

Technical Support Center: Optimizing AMCA-X SE to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of AMCA-X SE to protein for effective conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A common starting point for the molar excess of this compound to protein is a 10:1 ratio, particularly for antibodies like IgG.[1][2] However, the optimal ratio can vary significantly depending on the specific protein and its concentration, typically ranging from 2:1 to 20:1.[1] For initial optimization experiments, it is recommended to test a range of molar coupling ratios, for instance, from 10:1 to 40:1.[3]

Q2: What are the critical factors influencing the success of the labeling reaction?

Several factors are crucial for a successful this compound protein labeling reaction:

  • pH of the Reaction Buffer: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5, with pH 8.3-8.5 often recommended for efficient labeling.[4][5][6]

  • Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound.[2][7] Suitable buffers include phosphate, carbonate, borate, or MOPS.

  • Protein Concentration: The concentration of the protein can affect labeling efficiency. A recommended concentration range is typically 2-10 mg/mL.[2] Lower concentrations can lead to reduced labeling efficiency.[1][2]

  • Purity of Protein: Using a highly purified protein is essential for a successful labeling reaction.[4]

  • This compound Quality: this compound is sensitive to moisture and light.[2][8] It should be stored properly and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[4]

Q3: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), also known as the dye-to-protein molar ratio. This is commonly done using spectrophotometry by measuring the absorbance of the labeled protein at two wavelengths:

  • 280 nm (A280): Corresponds to the protein absorbance.

  • ~347 nm (A347): Corresponds to the maximum absorbance of AMCA-X.[1]

The DOL can be calculated using the Beer-Lambert law and a specific formula that accounts for the extinction coefficients of both the protein and the dye. For effective labeling, a DOL of 2-6 moles of AMCA-X per mole of protein is often desired.

Q4: What should I do if my protein precipitates after labeling?

Protein precipitation after labeling can occur due to over-labeling, which alters the net charge and solubility of the protein.[7] To troubleshoot this, try reducing the molar excess of this compound used in the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the this compound to protein molar ratio.

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.[4]Verify the pH of your reaction buffer using a calibrated pH meter and adjust if necessary.
Presence of Primary Amines: The buffer contains interfering substances like Tris or glycine.[2][7]Perform a buffer exchange to an amine-free buffer such as PBS (pH 7.4) or 0.1 M sodium bicarbonate (pH 8.3).[4]
Inactive this compound: The dye has been hydrolyzed due to moisture.[7]Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[4]
Low Protein Concentration: The protein concentration is below the optimal range (e.g., < 2 mg/mL).[2]Concentrate the protein solution to 2-10 mg/mL.[2]
Insufficient Molar Ratio: The amount of this compound is too low.Increase the molar excess of this compound in the reaction. A common starting point is an 8-20 fold molar excess.[4]
Protein Precipitation Over-labeling: An excessive amount of dye has been conjugated to the protein, affecting its solubility.[7]Decrease the molar excess of this compound used in the reaction.
Inconsistent Results Variability in Reaction Conditions: Inconsistent incubation times or temperatures.Standardize the incubation time and temperature. Reactions can be performed at room temperature for 1 hour or at 4°C overnight.[4]
Inaccurate Reagent Preparation: Errors in calculating concentrations or volumes.Double-check all calculations for protein and this compound concentrations and molar ratios.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[4]

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting column or dialysis equipment for purification[4]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.[4]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound solution to the protein solution. A common starting molar excess is 10:1 (dye:protein).[1]

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[1][4]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~347 nm.

    • Calculate the DOL using the appropriate formula and extinction coefficients for your protein and AMCA-X.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, amine-free buffer) reaction Combine & Incubate (RT for 1h or 4°C overnight) prep_protein->reaction prep_dye Prepare this compound Solution (1-10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Desalting column/Dialysis) reaction->purify analyze Determine DOL (Spectrophotometry A280/A347) purify->analyze

Caption: A streamlined workflow for labeling proteins with this compound.

troubleshooting_logic start Low DOL? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_dye Fresh this compound? check_buffer->check_dye Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No check_conc Protein > 2mg/mL? check_dye->check_conc Yes prepare_fresh_dye Prepare Fresh Dye check_dye->prepare_fresh_dye No increase_ratio Increase Molar Ratio check_conc->increase_ratio Yes concentrate_protein Concentrate Protein check_conc->concentrate_protein No success Successful Labeling increase_ratio->success adjust_ph->success buffer_exchange->success prepare_fresh_dye->success concentrate_protein->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Preventing precipitation of protein during AMCA-X SE labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMCA-X SE protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during labeling experiments, with a specific focus on preventing protein precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to protein precipitation during this compound labeling.

Q1: My protein precipitated after adding the this compound dye. What is the most likely cause?

A1: Protein precipitation during labeling can occur for several reasons. The most common cause is a change in the protein's properties upon labeling. Capping primary amines (like lysine residues) with the bulky and somewhat hydrophobic AMCA-X dye alters the protein's surface charge and hydrophobicity, which can lead to aggregation and precipitation.[1] Another frequent issue is using a labeling buffer with a pH close to the protein's isoelectric point (pI), where the protein has minimal solubility.[2]

Q2: How can I prevent my protein from precipitating during the labeling reaction?

A2: Several strategies can be employed to prevent precipitation. We recommend a systematic approach to optimizing your labeling conditions:

  • Optimize the Dye-to-Protein Molar Ratio: Attaching too much dye is a common cause of precipitation.[1][3] Try reducing the molar ratio of this compound to your protein. A good starting point for optimization is to test ratios from 2:1 to 20:1.[4]

  • Adjust the Reaction Buffer pH: The succinimidyl ester reaction with primary amines is most efficient at a basic pH, typically between 8.0 and 9.0.[5] However, if this pH is close to your protein's pI, precipitation is likely.[2] If you suspect this is the issue, try performing the labeling at a lower pH (e.g., 7.2-7.5), though this may require a longer reaction time or a higher dye concentration.

  • Modify Buffer Composition: The ionic strength of the buffer can influence protein solubility. You can test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to see what works best for your protein.[2] In some cases, adding solubility-enhancing agents like glycerol (5-10%), non-ionic detergents, or zwitterionic buffers can be beneficial.[6]

  • Check Protein Concentration: While the labeling reaction is more efficient at higher protein concentrations (ideally >1 mg/mL), a very high concentration can also promote aggregation.[2] If you are working with a high concentration and observing precipitation, try diluting your protein.

Q3: The labeling reaction seemed to work, but my protein precipitated during the purification step. What should I do?

A3: Precipitation after the reaction, often during dialysis or column chromatography, suggests that the labeled protein is less soluble in the purification buffer. Ensure that the purification buffer has an optimal pH and ionic strength for the labeled protein, which may be different from the unlabeled protein. Adding a carrier protein like BSA (0.1%) to the storage buffer can also help maintain the stability of the labeled protein.[4]

Q4: Are there any components in my protein solution that could interfere with the labeling reaction and cause issues?

A4: Yes, it is crucial to ensure your protein solution is free of primary amine-containing buffers (like Tris or glycine) and other nucleophiles (like sodium azide), as these will compete with the protein for reaction with the this compound.[4] If your protein is in such a buffer, it must be dialyzed against a suitable amine-free buffer like PBS or bicarbonate buffer before labeling.[4]

Data Presentation

The following tables summarize key parameters for troubleshooting and optimizing your this compound labeling protocol.

Table 1: Buffer Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 7.2 - 9.0The reaction is more efficient at higher pH, but protein solubility must be considered. Avoid the protein's pI.[2][5]
Buffer Type Bicarbonate, Borate, PhosphateMust be free of primary amines (e.g., Tris, Glycine).[4]
Salt Concentration 0 - 500 mM NaClOptimal concentration is protein-dependent.[2]
Additives 5-10% Glycerol, Sugars, etc.Can be used to increase the solubility of aggregation-prone proteins.[6]

Table 2: Reaction Parameters for this compound Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient.[2][4]
Dye:Protein Molar Ratio 2:1 - 20:1Start with a lower ratio to avoid over-labeling and precipitation.[1][4]
Reaction Time 1 - 2 hoursCan be extended for reactions at lower pH or with less reactive proteins.
Reaction Temperature 4°C - Room TemperatureRoom temperature is common, but 4°C can be used for sensitive proteins.

Experimental Protocols

Protocol 1: Buffer Exchange using Dialysis

This protocol is for removing interfering substances from your protein solution prior to labeling.

  • Place your protein sample in a dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • Submerge the sealed dialysis tubing in at least 1000-fold volume of the desired amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Stir the buffer gently at 4°C for at least 4 hours.

  • Change the buffer and repeat the dialysis for another 4 hours or overnight to ensure complete exchange.

  • Recover the protein sample from the dialysis tubing.

Protocol 2: Trial Labeling to Optimize Dye:Protein Ratio

This protocol helps determine the optimal this compound to protein ratio to avoid precipitation.

  • Prepare several small-scale labeling reactions with varying molar ratios of this compound to your protein (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).

  • Dissolve the this compound in a small amount of anhydrous DMSO before adding it to the protein solution. The final DMSO concentration should be kept below 10%.

  • Incubate the reactions at room temperature for 1-2 hours, protected from light.

  • Visually inspect each reaction for any signs of precipitation.

  • After the incubation, purify each labeled protein sample using a desalting column to remove excess dye.

  • Measure the Degree of Labeling (DOL) for each sample using spectrophotometry. The optimal ratio will be the one that gives a sufficient DOL without causing precipitation. For effective labeling, the DOL should typically fall between 2 and 6 moles of AMCA-X per mole of protein.[4]

Visualizations

TroubleshootingWorkflow start Protein Precipitation Observed During this compound Labeling check_ratio Is the Dye:Protein Ratio Optimized? start->check_ratio check_buffer Is the Buffer pH Far from the Protein's pI? check_ratio->check_buffer Yes action_ratio Reduce Dye:Protein Molar Ratio check_ratio->action_ratio No check_salt Is the Buffer Ionic Strength Optimized? check_buffer->check_salt Yes action_ph Adjust Buffer pH (e.g., lower to 7.5 or raise to 9.0) check_buffer->action_ph No check_additives Have Solubility Enhancers Been Tested? check_salt->check_additives Yes action_salt Test a Range of Salt Concentrations check_salt->action_salt No solution Problem Resolved: Protein Remains Soluble check_additives->solution Yes action_additives Add Glycerol, Sugars, or Non-ionic Detergents check_additives->action_additives No action_ratio->check_buffer action_ph->check_salt action_salt->check_additives action_additives->solution LabelingReaction cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Primary Amine) LabeledProtein Protein-NH-CO-AMCA-X (Stable Amide Bond) Protein->LabeledProtein pH 8.0-9.0 AMCAX This compound (Succinimidyl Ester) AMCAX->LabeledProtein NHS NHS Byproduct (N-hydroxysuccinimide) AMCAX->NHS

References

AMCA-X SE photobleaching and how to minimize it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMCA-X SE and related applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, with a special focus on managing and minimizing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a blue fluorescent dye that is reactive towards primary amino groups.[1] It is commonly used to label proteins, antibodies, and other molecules for visualization in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The "X" in its name refers to a spacer arm that separates the fluorophore from the reactive group, which can help to reduce quenching and improve accessibility for detection.

Q2: What are the excitation and emission maxima of this compound?

This compound has an excitation maximum at approximately 350 nm and an emission maximum at around 450 nm.[2] This makes it suitable for use with standard UV excitation sources and filter sets for blue fluorescence detection.

Q3: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[3] AMCA, like many blue fluorescent dyes, is susceptible to rapid fading under intense or prolonged illumination. This can limit the duration of imaging experiments and affect the quantitative analysis of fluorescence intensity.[2][4]

Q4: How can I minimize photobleaching of this compound?

Minimizing photobleaching involves a combination of strategies:

  • Use Antifade Reagents: Mounting media containing antifade reagents are crucial for preserving the fluorescence signal.[4] These reagents work by scavenging free radicals and reactive oxygen species that contribute to photobleaching.

  • Optimize Imaging Conditions: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Reduce the exposure time and the frequency of image acquisition.[5]

  • Choose the Right Equipment: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light. Ensure your microscope's filter sets are optimized for this compound to maximize signal collection and minimize excitation light bleed-through.

  • Proper Sample Preparation: Ensure optimal labeling of your target molecule to start with a strong initial signal.

Q5: Which antifade reagent is best for this compound?

Several commercial and homemade antifade reagents are available. While the ideal choice can be application-dependent, reagents containing p-phenylenediamine (PPD) have been shown to be very effective. However, the pH of PPD-containing media is critical and should be maintained around 8.0 or higher to prevent fading and background issues. Other commonly used antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). It is recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal
Possible Cause Solution
Inefficient Labeling Ensure the pH of the labeling reaction is between 8.0 and 9.0 for optimal reaction of the NHS ester with primary amines. Use a sufficient molar excess of this compound to your protein of interest.
Photobleaching Use a fresh solution of a high-quality antifade mounting medium. Minimize exposure to excitation light before and during imaging. Check the intensity of your light source and use neutral density filters if necessary.
Incorrect Filter Set Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of AMCA (Ex ~350 nm, Em ~450 nm).
Low Target Abundance For targets with low expression levels, consider using a signal amplification strategy, such as a biotinylated secondary antibody followed by a streptavidin-AMCA conjugate.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.
Problem: High Background Fluorescence
Possible Cause Solution
Non-specific Antibody Binding Increase the concentration of blocking agents (e.g., BSA, normal serum) in your blocking and antibody dilution buffers. Increase the number and duration of wash steps.
Autofluorescence Use a mounting medium that helps to quench autofluorescence. If possible, include an unstained control to assess the level of autofluorescence from your sample.
Excess Unbound Dye Ensure that all unbound this compound is removed after the labeling reaction through dialysis or gel filtration.
Antifade Reagent Issues Some antifade reagents can be autofluorescent, especially when excited with UV light. Check the specifications of your antifade medium.

Data Presentation

Dye Class Examples Relative Photostability Notes
Coumarins AMCA, AMCA-XLow to ModerateProne to photobleaching, especially under high illumination. The use of antifade is highly recommended.[2][4]
Alexa Fluor Dyes Alexa Fluor 350HighGenerally exhibit superior photostability compared to traditional coumarin dyes.[6]
DyLight Dyes DyLight 405HighKnown for their high fluorescence intensity and good photostability.
Fluorescent Proteins BFP, mTagBFPVariablePhotostability can vary significantly between different engineered versions. Some newer variants show improved photostability.[6][7]

Note: The photostability of a fluorophore is highly dependent on its local environment, the intensity of the excitation light, and the presence of antifade reagents. The information in this table is for general guidance only.

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with an this compound Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody (specific to the target protein)

  • This compound Conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Allow the mounting medium to cure according to the manufacturer's instructions (usually for a few hours at room temperature or overnight at 4°C in the dark).

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with a UV excitation source and a filter set appropriate for AMCA (e.g., excitation filter ~350 nm, emission filter ~450 nm).

    • Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Mandatory Visualizations

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging start Start: Culture Cells on Coverslips fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound conjugate) primary_ab->secondary_ab wash Washing Steps secondary_ab->wash mount Mounting with Antifade wash->mount image Fluorescence Microscopy (UV Excitation) mount->image end End: Image Analysis image->end

Caption: Workflow for immunofluorescence staining.

Conceptual Signaling Pathway Detection

Note: Due to a lack of specific published examples using this compound to track a component of a defined signaling pathway, the following diagram is a generalized representation. It illustrates how a protein (Protein B), when activated (phosphorylated) in a signaling cascade, can be detected using an this compound labeled antibody.

Signaling_Pathway_Detection cluster_pathway Hypothetical Signaling Pathway cluster_detection Immunofluorescence Detection ligand Ligand receptor Receptor ligand->receptor binds protein_a Protein A receptor->protein_a activates protein_b Protein B protein_a->protein_b phosphorylates protein_b_p Protein B-P (Phosphorylated) protein_b->protein_b_p response Cellular Response protein_b_p->response triggers primary_ab Primary Antibody (anti-Protein B-P) protein_b_p->primary_ab binds to secondary_ab Secondary Antibody (this compound conjugate) primary_ab->secondary_ab binds to fluorescence Blue Fluorescence (Signal at 450 nm) secondary_ab->fluorescence emits

Caption: Detection of an activated signaling protein.

References

Technical Support Center: Optimizing AMCA-X SE Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group. This reactive group readily forms stable amide bonds with primary amino groups on proteins and other biomolecules. The "X" in its name refers to a spacer arm that helps to reduce potential quenching of the fluorophore upon conjugation.[1] this compound is commonly used for labeling antibodies, proteins, and peptides for various applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.

Q2: What are the main factors that contribute to a low signal-to-noise ratio with this compound conjugates?

A low signal-to-noise ratio is primarily caused by two factors: a weak specific signal and/or high background fluorescence.

  • Weak Signal: This can result from a low degree of labeling (DOL), inactive antibodies or proteins after conjugation, or photobleaching of the fluorophore.

  • High Background: This can be caused by unbound free dye, non-specific binding of the conjugate to other molecules or surfaces, and autofluorescence from the sample itself.

Q3: How does the degree of labeling (DOL) affect the signal-to-noise ratio?

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter.

  • Under-labeling (low DOL): Results in a weak signal, making it difficult to distinguish from background.

  • Over-labeling (high DOL): Can lead to fluorescence quenching, where the fluorophores interact with each other and reduce the overall fluorescence intensity. It can also potentially interfere with the biological activity of the conjugated protein (e.g., antibody binding affinity).[2] An optimal DOL for most antibodies is typically between 3 and 7.

Q4: What is autofluorescence and how can it be minimized when using a blue dye like AMCA-X?

Autofluorescence is the natural fluorescence emitted by biological materials like cells and tissues, which can be a significant source of background noise, especially in the blue region of the spectrum.[3] To minimize autofluorescence:

  • Use a negative control: An unstained sample will reveal the level of autofluorescence.

  • Proper fixation: Some fixatives like glutaraldehyde can increase autofluorescence. Consider using paraformaldehyde and keeping fixation times to a minimum.[4]

  • Spectral unmixing: If your imaging system supports it, spectral unmixing algorithms can help to computationally separate the specific AMCA-X signal from the autofluorescence spectrum.

  • Use of quenching agents: Commercially available quenching agents can be used to reduce autofluorescence.

Troubleshooting Guides

Problem 1: Low Fluorescence Signal
Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Optimize the conjugation reaction by adjusting the dye-to-protein molar ratio. Perform a titration to find the optimal ratio for your specific protein. Calculate the DOL after purification to confirm the labeling efficiency.
Inactive Protein/Antibody Ensure the protein was in a suitable buffer (e.g., amine-free, pH 7.2-8.5) before conjugation. Avoid harsh conditions during conjugation and purification. Test the biological activity of the conjugate after labeling (e.g., via ELISA for an antibody).
Photobleaching Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium for microscopy. Store conjugates protected from light.
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for AMCA-X (Excitation max ~350 nm, Emission max ~450 nm).
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Unbound Free Dye Ensure thorough purification of the conjugate after the labeling reaction. Size exclusion chromatography is a common and effective method.[5][6]
Non-specific Binding Block non-specific binding sites on your sample before applying the conjugate (e.g., using BSA or serum from the same species as the secondary antibody).[7] Include adequate washing steps in your protocol.[3]
High Autofluorescence Refer to the FAQ on minimizing autofluorescence. Consider using a viability dye in flow cytometry to exclude dead cells, which can be a source of high autofluorescence.
Conjugate Aggregation Centrifuge the conjugate solution before use to pellet any aggregates. Store the conjugate at the recommended concentration and temperature to minimize aggregation.

Quantitative Data for Optimization

Optimizing the signal-to-noise ratio of your this compound conjugates requires careful control of the conjugation reaction parameters. The following tables provide illustrative data to guide your optimization experiments. The optimal conditions can vary depending on the specific protein being labeled.

Table 1: Effect of pH on Degree of Labeling (DOL)

Reaction pH Illustrative DOL (moles of dye per mole of IgG) Notes
7.02 - 4Slower reaction rate, may require longer incubation.
8.05 - 8Generally optimal for NHS ester reactions with primary amines.
9.08 - 12Faster reaction rate, but increased risk of hydrolysis of the NHS ester and potential for protein modification at other sites.

Table 2: Effect of Dye-to-Protein Molar Ratio on DOL and Signal Intensity

Initial Dye:Protein Molar Ratio Illustrative Final DOL Relative Signal Intensity (Arbitrary Units) Notes
5:12 - 360May result in a weaker signal.
10:14 - 6100Often a good starting point for optimization.
20:17 - 1085Potential for fluorescence quenching and reduced protein activity.

Table 3: Effect of Reaction Time on DOL

Reaction Time (minutes) Illustrative DOL (at pH 8.0, 10:1 molar ratio) Notes
303 - 5
605 - 7A common reaction time for many protocols.
1206 - 8Longer incubation can increase DOL but also the risk of side reactions.

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

This protocol is a general guideline for labeling an IgG antibody with this compound.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Collection tubes

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add the desired volume of the this compound solution. The volume to add depends on the desired dye-to-protein molar ratio (see Table 2 for guidance).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the this compound Conjugate

Procedure:

  • Equilibrate the Column:

    • Equilibrate the size exclusion chromatography column with PBS according to the manufacturer's instructions.

  • Load the Sample:

    • Carefully load the quenched reaction mixture onto the top of the column.

  • Elute the Conjugate:

    • Begin eluting the sample with PBS. The labeled antibody, being larger, will elute first. The smaller, unbound dye molecules will be retained by the column and elute later.

  • Collect Fractions:

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~350 nm (for AMCA-X). The fractions containing both peaks represent the purified conjugate.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 350 nm.

    • The DOL can be calculated using the following formula (extinction coefficients for AMCA may vary slightly):

      • Protein concentration (M) = [A₂₈₀ - (A₃₅₀ x CF)] / ε_protein

      • Dye concentration (M) = A₃₅₀ / ε_dye

      • DOL = Dye concentration / Protein concentration

      • Where:

        • A₂₈₀ and A₃₅₀ are the absorbances at 280 nm and 350 nm.

        • CF is the correction factor (A₂₈₀ of free dye / A₃₅₀ of free dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of AMCA-X at 350 nm (e.g., ~19,000 M⁻¹cm⁻¹).

Visualizations

experimental_workflow start Start: Purified Antibody buffer_exchange Buffer Exchange (if necessary) (Amine-free buffer, pH 8.3) start->buffer_exchange conjugation This compound Conjugation (1-2 hours, RT, dark) buffer_exchange->conjugation quenching Quench Reaction (Tris buffer) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification characterization Characterization (Determine DOL) purification->characterization application Application (Immunofluorescence, Flow Cytometry, etc.) characterization->application

Figure 1. Experimental workflow for this compound antibody conjugation.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor (e.g., CD4) kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation, Differentiation) nucleus->response amca_conjugate This compound Conjugated Antibody (e.g., Anti-CD4) amca_conjugate->receptor Binding

Figure 2. Example signaling pathway with this compound conjugate detection.

References

Technical Support Center: Labeling Small Molecules with AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for labeling small molecules with AMCA-X Succinimidyl Ester (SE).

Frequently Asked Questions (FAQs)

Q1: What is AMCA-X SE and how does it work?

This compound (Aminomethylcoumarin Acetate, Succinimidyl Ester) is an amine-reactive, blue fluorescent dye.[1] It contains an N-hydroxysuccinimide (NHS) ester functional group that reacts with primary aliphatic amines on a target small molecule to form a stable, covalent amide bond.[2][3] This reaction is most efficient under slightly basic conditions (pH 7.2-8.5), where the primary amine is deprotonated and acts as a strong nucleophile.[2][4][5]

Q2: What are the key differences between labeling a small molecule and a protein with this compound?

While the underlying NHS ester chemistry is the same, there are several key differences to consider:

  • Stoichiometry: Small molecules often have a single or a limited number of primary amines, making the desired labeling ratio typically 1:1. In contrast, proteins have multiple lysine residues and an N-terminus, often resulting in multiple dye molecules being attached.

  • Purification: Standard protein purification methods like size-exclusion chromatography are often unsuitable for small molecules. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are more appropriate for purifying labeled small molecules.[6][7]

  • Characterization: Confirming the success of labeling and determining the degree of labeling for a small molecule often requires more sensitive techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to UV-Vis spectrophotometry.[8][9]

  • Solubility: Small molecules, particularly drug candidates, can have limited aqueous solubility, which can be further complicated by the addition of the hydrophobic AMCA-X dye. Careful consideration of reaction solvents is crucial.[]

Q3: How should I store this compound and its solutions?

This compound is sensitive to moisture and light.

  • Solid this compound: Store the solid, lyophilized dye at -20°C, desiccated, and protected from light.[4]

  • Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[11][12] Unused portions of the stock solution can be stored in small aliquots at -20°C for a limited time, but it is always best to use freshly prepared solutions as the NHS ester can hydrolyze over time, even in anhydrous solvents if they absorb moisture from the air.[4][11]

Troubleshooting Guides

Low Labeling Efficiency

Problem: After the reaction and purification, I see very little or no fluorescently labeled small molecule.

Table 1: Troubleshooting Low Labeling Efficiency

Potential Cause Recommended Solution Explanation
Hydrolyzed this compound Use a fresh vial of this compound. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards amines.[4][5]
Incorrect Reaction pH Ensure the reaction buffer is amine-free (e.g., phosphate, bicarbonate, or borate buffer) and has a pH between 7.2 and 8.5.At a pH below 7, the primary amine on the small molecule will be protonated and less nucleophilic. At a pH above 8.5, the hydrolysis of the NHS ester is significantly accelerated.[4][5][11]
Suboptimal Molar Ratio Increase the molar excess of this compound to the small molecule. Start with a 1.5 to 5-fold molar excess of the dye.A higher concentration of the dye can help drive the reaction to completion, especially if the small molecule concentration is low.[4]
Steric Hindrance If the primary amine on the small molecule is sterically hindered, consider using a derivative of your small molecule with a linker to extend the amine away from the core structure. Alternatively, increase the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature).[4]A bulky chemical environment around the primary amine can impede the approach of the this compound molecule.
Competing Nucleophiles Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). If your small molecule was purified as an ammonium salt, convert it to a different salt form (e.g., sodium) before labeling.Competing nucleophiles will react with the this compound, reducing the amount available to label your target molecule.[4][13]
Low Small Molecule Concentration Increase the concentration of your small molecule in the reaction mixture.Low concentrations can slow down the reaction kinetics, allowing the competing hydrolysis of the NHS ester to dominate.[5]
Precipitation During or After the Reaction

Problem: My reaction mixture becomes cloudy, or my purified product precipitates out of solution.

Table 2: Troubleshooting Precipitation Issues

Potential Cause Recommended Solution Explanation
Poor Solubility of the Labeled Product Decrease the final concentration of the labeled small molecule. Add a co-solvent like DMSO or DMF to the purification buffer and final storage solution.The addition of the relatively hydrophobic AMCA-X dye can significantly decrease the aqueous solubility of your small molecule.
Excessive Dye Concentration Avoid using a very large excess of this compound. If a high molar ratio is necessary for labeling, ensure the purification method can efficiently remove the unreacted dye.Unreacted dye can precipitate out of solution, especially as the solvent composition changes during purification.
Change in pH Maintain a consistent and appropriate pH throughout the purification and in the final storage buffer.The solubility of many small molecules is pH-dependent.

Experimental Protocols

Protocol 1: General Labeling of a Small Molecule with a Primary Amine

This protocol provides a starting point for labeling a small molecule containing a single primary amine with this compound. Optimization of the molar ratio and reaction time may be necessary.

Materials:

  • Small molecule with a primary amine

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., preparative HPLC or TLC)

Procedure:

  • Prepare the Small Molecule Solution: Dissolve the small molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the small molecule is not soluble in the aqueous buffer, it can be dissolved in a minimal amount of DMSO or DMF first, and then diluted with the reaction buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: a. Add a 1.5 to 5-fold molar excess of the this compound solution to the small molecule solution. b. Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the labeled small molecule from unreacted dye and byproducts using preparative HPLC or TLC (see Protocol 2 and 3).

  • Characterization: Confirm the identity and purity of the labeled small molecule using mass spectrometry and/or NMR. Determine the concentration of the purified product using UV-Vis spectrophotometry by measuring the absorbance at the respective maxima for the small molecule and AMCA-X (approximately 353 nm).

Protocol 2: Purification by Preparative HPLC

Instrumentation and Columns:

  • A preparative HPLC system with a UV-Vis detector.

  • A reversed-phase C18 column is a common starting point for the purification of fluorescently labeled small molecules.[6]

Mobile Phase Selection:

  • A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

  • Develop an appropriate gradient method on an analytical scale first to achieve good separation between the labeled product, unlabeled small molecule, and free dye.[6]

Procedure:

  • Equilibrate the Column: Equilibrate the preparative column with the starting mobile phase conditions.

  • Inject the Sample: Inject the quenched reaction mixture onto the column.

  • Elution and Fraction Collection: Run the gradient method and collect fractions corresponding to the peak of the labeled product. The labeled product should be fluorescent and can often be visually tracked.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to assess purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product: Dissolve the purified, labeled small molecule in a suitable solvent for storage.

Protocol 3: Purification by Preparative TLC

Materials:

  • Preparative TLC plates (silica gel)

  • Developing chamber

  • Appropriate solvent system (determined by analytical TLC)

  • UV lamp for visualization

  • Scraping tool (e.g., razor blade)

  • Elution solvent (e.g., methanol or ethyl acetate)

  • Filter

Procedure:

  • Spotting: Carefully apply the reaction mixture as a thin line onto the origin of the preparative TLC plate.[7]

  • Development: Place the plate in a developing chamber containing the chosen solvent system and allow the chromatogram to develop.

  • Visualization: Visualize the separated bands under a UV lamp. The fluorescently labeled product should be visible as a distinct, colored band.

  • Scraping: Carefully scrape the silica gel containing the desired product band from the plate.[7]

  • Elution: Transfer the scraped silica to a small column or flask and elute the product with a polar solvent in which it is soluble (e.g., methanol).[15]

  • Filtration and Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the purified, labeled small molecule.

Experimental Workflows and Signaling Pathways

Workflow 1: High-Content Screening for Small Molecule Inhibitors

Fluorescently labeled small molecules are valuable tools in high-content screening (HCS) to identify compounds that disrupt specific cellular processes or protein-protein interactions.

HCS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis A Synthesize this compound labeled small molecule inhibitor C Treat cells with labeled inhibitor A->C B Culture and plate cells in microplate B->C D Incubate to allow binding and cellular uptake C->D E Automated Microscopy D->E F Image Analysis: Quantify fluorescence intensity and localization E->F G Identify 'Hits': Compounds that alter inhibitor binding F->G

Caption: High-Content Screening Workflow.

Workflow 2: Fluorescence Polarization Assay for Competitive Binding

Fluorescence polarization (FP) is a powerful technique to study the binding of a small, fluorescently labeled molecule to a larger protein.[16][17][18][19] This workflow illustrates a competitive binding assay to screen for unlabeled compounds that compete with the AMCA-labeled ligand for binding to a target protein.

FP_Assay_Workflow cluster_components Assay Components cluster_assay Assay Principle cluster_readout Data Analysis A AMCA-labeled Small Molecule Ligand (Tracer) D Tracer + Protein (High Polarization) A->D E Tracer + Protein + Competitor (Low Polarization) A->E B Target Protein B->D B->E C Unlabeled Competitor Compound C->E F Measure Fluorescence Polarization D->F E->F G Determine IC50 of Competitor Compound F->G

Caption: Fluorescence Polarization Competitive Binding Assay.

References

Technical Support Center: Refinement of AMCA-X SE Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMCA-X SE-labeled biomolecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound-labeled proteins and peptides.

Question: I observe precipitation of my protein conjugate during or after the purification process. What could be the cause and how can I resolve it?

Answer: Protein precipitation post-labeling can be attributed to several factors, often related to the properties of the dye or the purification method itself.

  • Cause 1: Use of Non-sulfonated Dye. this compound is a non-sulfonated dye, which can decrease the solubility of the resulting conjugate, especially at high degrees of labeling. This can lead to precipitation, particularly during methods like dialysis where the buffer composition changes.[1]

  • Solution 1: It is recommended to use gel filtration (size exclusion chromatography) for purification instead of dialysis when working with non-sulfonated dyes.[1] If precipitation is observed, consider reducing the dye-to-protein molar ratio in the labeling reaction to decrease the hydrophobicity of the conjugate.

  • Cause 2: Organic Solvents. The DMSO or DMF used to dissolve the this compound can denature or precipitate the protein if the concentration is too high in the final reaction mixture.[1]

  • Solution 2: Ensure the volume of the dye solution added to the protein solution is minimal, typically no more than 10% of the total reaction volume.

  • Cause 3: Inappropriate Buffer Conditions. The pH and ionic strength of the buffer can affect protein solubility.

  • Solution 3: Maintain a pH that is optimal for your specific protein's stability. After purification, store the conjugate in a buffer that is known to be suitable for long-term storage of the unlabeled protein. Adding a stabilizing protein like BSA (0.1%) can also help prevent precipitation, provided it does not interfere with downstream applications.

Question: My final product has a low degree of labeling (DOL). How can I improve the labeling efficiency?

Answer: Low labeling efficiency can result from suboptimal reaction conditions or issues with the reagents.

  • Cause 1: Suboptimal pH. The reaction of NHS esters with primary amines is highly pH-dependent. The amine groups need to be deprotonated to be reactive.

  • Solution 1: The recommended pH for the labeling reaction is between 8.0 and 9.0.[2] A common choice is a sodium bicarbonate or borate buffer at pH 8.5.[2][3]

  • Cause 2: Competing Amines in the Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound, leading to significantly lower labeling efficiency.[2][3]

  • Solution 2: Perform a buffer exchange into a non-amine-containing buffer like PBS, borate, or bicarbonate buffer before starting the labeling reaction.[3]

  • Cause 3: Low Protein Concentration. The concentration of the protein can impact the reaction kinetics.

  • Solution 3: For efficient labeling, the recommended protein concentration is typically in the range of 2-10 mg/mL. If your protein solution is too dilute, consider concentrating it before labeling.

  • Cause 4: Inactive Dye. this compound is sensitive to moisture. The succinimidyl ester can hydrolyze, rendering it inactive.[2][4]

  • Solution 4: Always allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3] Prepare the dye solution in anhydrous DMSO or DMF immediately before use and do not store it for extended periods.[4][5]

Question: There is a significant amount of free, unconjugated this compound remaining in my sample after purification. What can I do to improve its removal?

Answer: The presence of residual free dye can interfere with downstream applications and quantification.

  • Cause 1: Insufficient Purification. A single purification step may not be enough to remove all the unconjugated dye, especially if the initial dye concentration was high.[6]

  • Solution 1:

    • Size Exclusion Chromatography (SEC): Using a longer column or performing a second pass through the SEC column can improve separation.[6] Ensure the chosen resin has an appropriate fractionation range for your biomolecule.[7]

    • Spin Columns: These are a quick method for dye removal. If a single spin is insufficient, a second spin through a fresh column can be performed.[6] However, be aware of potential protein loss with each pass.[6]

    • Dialysis: While less recommended for non-sulfonated dyes due to precipitation risk,[1] if used, ensure sufficient buffer volume and multiple buffer changes over an extended period.

  • Cause 2: Overlabeling. Using a very high excess of dye in the labeling reaction can make subsequent removal more challenging.

  • Solution 2: Optimize the dye-to-protein molar ratio. While ratios between 2:1 and 20:1 are suggested, a ratio of 10:1 is a common starting point for antibodies.[5] You may need to titrate this to find the optimal balance between labeling efficiency and ease of purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound labeled biomolecules?

A1: The most common and recommended method for purifying proteins and antibodies labeled with this compound is Size Exclusion Chromatography (SEC) , also known as gel filtration.[8][9] This method separates molecules based on their size, effectively removing the small, unconjugated dye molecules from the larger, labeled protein conjugates.[7][10] Other methods include:

  • Spin Columns/Centrifugal Ultrafiltration: These offer a rapid alternative to traditional column chromatography for desalting and removing free dye.[11][12]

  • Dialysis: Can be used, but carries a risk of product precipitation with non-sulfonated dyes like this compound.[1]

  • Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique primarily used for purifying labeled peptides and very small proteins.[13][14][15]

Q2: How can I determine the concentration and Degree of Labeling (DOL) of my purified conjugate?

A2: The concentration and DOL can be calculated using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~347-353 nm (for this compound).[5][16] The following formulas are typically used:

  • Correction Factor (CF) for Dye Absorbance at 280 nm: CF = A280 of free dye / Amax of free dye

  • Concentration of the Labeled Protein (M): Protein Conc. (M) = [A280 - (Amax * CF)] / ε_protein

    • A280 is the absorbance of the conjugate at 280 nm.

    • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~347 nm).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Degree of Labeling (DOL): DOL = Amax / (ε_dye * Protein Conc. (M))

    • ε_dye is the molar extinction coefficient of the this compound dye at its Amax.

Q3: What is the recommended storage condition for purified this compound conjugates?

A3: Labeled proteins should be stored protected from light at 2-8°C for short-term storage (up to a few months), often in the presence of a preservative like 0.01-0.02% sodium azide.[17] For long-term storage, it is recommended to divide the conjugate into single-use aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17] If the protein concentration is below 1 mg/mL, adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can prevent loss due to adsorption to the storage vessel.[17]

Quantitative Data Summary

Table 1: this compound Labeling Reaction Parameters

ParameterRecommended ValueSource
Protein Concentration 2 - 10 mg/mL
Reaction Buffer pH 8.0 - 9.0 (8.5 is optimal)[2]
Recommended Buffers Sodium Bicarbonate, Sodium Borate, PBS[2][3]
Prohibited Buffers Tris, Glycine (or any with primary amines)[2]
Dye:Protein Molar Ratio 2:1 to 20:1 (10:1 for IgG is a common start)[5]
Reaction Time 1 hour at room temperature[2][3]

Table 2: this compound Spectroscopic Properties

PropertyValueSource
Excitation Maximum (Ex) ~346 - 353 nm[5][16][17]
Emission Maximum (Em) ~442 - 447 nm[5][16][17]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹ (in methanol)N/A

(Note: The exact extinction coefficient can vary depending on the solvent and conjugation state. Refer to the manufacturer's data sheet for the specific lot of dye.)

Table 3: Purification Method Comparison

MethodTypical Protein RecoveryPuritySpeedKey AdvantageKey Disadvantage
Size Exclusion Chromatography (SEC) > 90%HighModerate (30-60 min)Gentle method, preserves protein activity.[10]Can result in sample dilution.
Spin Columns (Desalting) 70 - 95%GoodFast (< 15 min)Rapid and easy to use.Potential for protein loss; may not be sufficient for high dye excess.[6]
Dialysis > 90%HighSlow (24-48 hrs)Handles large volumes.Risk of precipitation with non-sulfonated dyes; time-consuming.[1]
Reverse-Phase HPLC VariableVery HighSlowHighest resolution for peptides.[15][18]Can denature proteins due to organic solvents.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

  • Column Preparation:

    • Select an SEC column with a fractionation range appropriate for your protein. For example, a resin with an exclusion limit of >100,000 Da is suitable for antibodies.[7]

    • Equilibrate the column with at least two column volumes of your desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • After the 1-hour labeling reaction, centrifuge the reaction mixture at ~14,000 x g for 5 minutes to pellet any large aggregates.

    • Carefully apply the supernatant to the top of the equilibrated SEC column. The sample volume should not exceed 5-10% of the total column volume for optimal resolution.

  • Elution:

    • Begin elution with the storage buffer at the manufacturer's recommended flow rate.

    • Collect fractions as the eluent exits the column. The labeled protein will be in the first colored fractions to elute, while the smaller, unconjugated dye will elute later.

  • Analysis:

    • Monitor the elution profile using a chromatograph with detectors at 280 nm and ~350 nm, or by visually inspecting the fractions for the blue color of the conjugate.

    • Pool the fractions containing the purified conjugate.

    • Measure the absorbance of the pooled sample to determine the protein concentration and degree of labeling.

  • Storage:

    • Store the purified conjugate at 4°C or aliquot and freeze at -20°C for long-term storage.[17]

Visualizations

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis & Storage Protein Protein in Amine-Free Buffer (pH 8.0-9.0) Reaction Incubate 1 hr at RT, Protected from Light Protein->Reaction Dye This compound in Anhydrous DMSO Dye->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Recommended for Proteins SpinColumn Spin Column (Desalting) Reaction->SpinColumn Dialysis Dialysis Reaction->Dialysis RP_HPLC Reverse-Phase HPLC (for Peptides) Reaction->RP_HPLC Analysis Spectrophotometry (A280 / A350) Calculate DOL SEC->Analysis SpinColumn->Analysis Dialysis->Analysis RP_HPLC->Analysis Storage Store at 4°C or -20°C Protected from Light Analysis->Storage

Caption: Workflow for this compound labeling and purification.

G Start Problem with Purified Conjugate Precipitation Precipitation Observed? Start->Precipitation Yes LowDOL Low Degree of Labeling? Start->LowDOL No PrecipPath Use SEC, not Dialysis. Reduce Dye:Protein Ratio. Precipitation->PrecipPath CheckSolvent Check Organic Solvent %. Keep <10% of Reaction Vol. Precipitation->CheckSolvent FreeDye Excess Free Dye? LowDOL->FreeDye Yes CheckpH Check Buffer pH. Ensure pH 8.0-9.0. LowDOL->CheckpH No RepeatPur Repeat Purification Step (e.g., second SEC pass). FreeDye->RepeatPur OptimizeRatio Optimize (reduce) Dye:Protein Ratio. FreeDye->OptimizeRatio CheckBuffer Check Buffer Composition. Use Amine-Free Buffers. CheckpH->CheckBuffer CheckDye Check Dye Activity. Use Freshly Prepared Dye. CheckBuffer->CheckDye

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Troubleshooting Non-Specific Binding of AMCA-X SE Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of proteins labeled with AMCA-X SE (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a blue fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-specific binding and high background when using this compound labeled proteins?

Non-specific binding of fluorescently labeled proteins can lead to high background signals, obscuring specific interactions and leading to false-positive results. The primary causes can be categorized as follows:

  • Issues with the Labeled Protein:

    • Over-labeling: An excessive dye-to-protein ratio can alter the protein's net charge and increase its hydrophobicity, leading to non-specific interactions.[1][2]

    • Protein Aggregation: The labeling process or subsequent storage can sometimes induce protein aggregation, and these aggregates can bind non-specifically to cells or surfaces.

    • Unbound Dye: Failure to remove all non-conjugated dye after the labeling reaction is a major source of background fluorescence.[3]

  • Issues with the Experimental Protocol:

    • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on cells or tissue samples is a frequent cause of high background.[4][5][6][7]

    • Suboptimal Antibody/Protein Concentration: Using too high a concentration of the labeled protein can increase the likelihood of non-specific binding.[8][9][10]

    • Insufficient Washing: Inadequate washing steps after incubation with the labeled protein fail to remove unbound or weakly bound conjugates.[4][9]

    • Hydrophobic Interactions: The inherent hydrophobicity of some dyes and proteins can lead to non-specific binding to cellular lipids or plasticware.[11][12]

    • Electrostatic Interactions: Charged dyes or proteins can interact non-specifically with oppositely charged molecules on the cell surface or substrate.[7][13][14]

  • Issues with the Sample:

    • Autofluorescence: Some cell types or tissues naturally fluoresce, particularly in the blue and green channels, which can be mistaken for a specific signal.[8]

    • Presence of Endogenous Fc Receptors: If the labeled protein is an antibody, its Fc region can bind non-specifically to cells expressing Fc receptors.

Q2: How can I optimize the labeling process to minimize non-specific binding?

Optimizing the labeling reaction is crucial for generating high-quality conjugates with minimal non-specific binding.

  • Determine the Optimal Dye-to-Protein (D/P) Ratio:

    • The ideal D/P ratio, also known as the Degree of Labeling (DOL), varies depending on the protein and its intended application. For antibodies, a DOL between 2 and 6 is often recommended.[1][15]

    • Perform small-scale labeling reactions with varying molar ratios of this compound to your protein to identify the optimal condition that provides sufficient fluorescence without causing precipitation or increased non-specific binding.[1]

  • Ensure Efficient Removal of Unbound Dye:

    • Thorough purification of the labeled protein is essential to remove any free, unconjugated this compound.[3]

    • Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from the smaller, unbound dye molecules.[1][3] Dialysis is another viable option.[2]

  • Proper Storage of the Conjugate:

    • Store the purified, labeled protein at appropriate concentrations (>0.5 mg/mL) and temperatures (4°C for short-term, -20°C or -80°C for long-term) to prevent aggregation and degradation.[15] The addition of a carrier protein like BSA (0.1%) can also improve stability.[15]

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_sol Prepare Protein Solution (2-10 mg/mL) conjugation Mix Protein and Dye Solutions (pH 7.2-8.5, RT) protein_sol->conjugation Add Reaction Buffer dye_sol Prepare this compound Solution (in DMSO) dye_sol->conjugation Control Molar Ratio purify Purify Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purify Stop Reaction dol Determine Degree of Labeling (DOL) purify->dol Collect Labeled Protein storage Store Labeled Protein (4°C or -20°C) dol->storage

Troubleshooting logic for non-specific binding.

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIncubation TimeAdvantagesDisadvantages
BSA 1-5%30-60 minInexpensive, readily available, generally effective for reducing protein-protein interactions. [4][13]Can sometimes cross-react with anti-bovine secondary antibodies. [8]
Normal Serum 5-10%30-60 minHighly effective as it contains a mixture of proteins that block a wide range of non-specific sites. [4][5][6]Must be from the same species as the secondary antibody to avoid cross-reactivity. [5]
Fish Gelatin 0.1-0.5%30-60 minGood alternative to BSA, especially when using anti-bovine antibodies.Can be less effective than serum for some applications.
Commercial Buffers VariesVariesOptimized formulations that can provide superior blocking with low background.More expensive than individual components.

Experimental Protocols

Protocol 1: Titration of this compound Labeled Protein

To find the optimal concentration of your labeled protein that maximizes the signal-to-noise ratio, it is essential to perform a titration experiment.

  • Prepare a dilution series of your this compound labeled protein in your assay buffer (e.g., PBS with 1% BSA). A typical starting range might be from 0.1 µg/mL to 10 µg/mL.

  • Prepare your samples (cells or tissue sections) as you would for your standard experiment, including fixation, permeabilization (if necessary), and blocking.

  • Incubate separate samples with each dilution of the labeled protein for the standard time and temperature of your protocol.

  • Include a negative control sample that is incubated with the assay buffer only (no labeled protein) to assess the level of autofluorescence.

  • Wash all samples thoroughly according to your protocol.

  • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the concentration that gives the brightest specific signal with the lowest background.

Protocol 2: Optimizing Washing Steps

Thorough washing is critical for removing unbound and weakly bound labeled proteins.

  • Initial Wash Buffer: A common wash buffer is PBS.

  • Addition of a Detergent: Including a mild, non-ionic detergent such as Tween-20 or Triton X-100 (typically at 0.05-0.1%) in your wash buffer can help to reduce non-specific hydrophobic interactions. [4][16]3. Number and Duration of Washes: Instead of a few quick rinses, perform at least three washes of 5-10 minutes each with gentle agitation. [4]For particularly high background, increasing the number or duration of washes can be beneficial. [9]4. Final Rinse: Perform a final rinse with PBS without detergent before mounting or imaging to remove any residual detergent.

References

Validation & Comparative

A Researcher's Guide to Validating AMCA-X SE Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a target protein is a critical first step in a multitude of applications, from immunoassays to cellular imaging. This guide provides a comprehensive comparison of AMCA-X SE with alternative blue fluorescent dyes and details the essential experimental protocols for validating the conjugation process, ensuring the reliability and reproducibility of your results.

This compound and Its Alternatives: A Comparative Overview

This compound (Aminomethylcoumarin-X, Succinimidyl Ester) is a popular blue fluorescent dye that readily reacts with primary amines on proteins to form stable amide bonds.[1] Its primary advantages include a relatively small size and blue emission, which is useful for multiplexing with green and red fluorophores. However, a thorough evaluation requires comparison with other commercially available dyes.

The primary alternatives to this compound for blue fluorescence are Alexa Fluor™ 350 and DyLight™ 350. Both are known for their enhanced photostability and brightness compared to traditional coumarin dyes.[2][3][4]

Table 1: Spectral and Performance Characteristics of Blue Fluorescent Dyes

FeatureThis compoundAlexa Fluor™ 350DyLight™ 350
Excitation Max (nm) ~354~343-346~353
Emission Max (nm) ~442~441-442~432
Quantum Yield Data not readily available0.24[2]Data not readily available
Photostability ModerateHigh[2][4]High[3]
Brightness ModerateHigh[2]High[3]
Reactive Group NHS EsterNHS EsterNHS Ester
Target Functional Group Primary AminesPrimary AminesPrimary Amines

Note: Direct head-to-head quantitative comparisons of quantum yield and photostability under identical conditions are not extensively published. Researchers are encouraged to perform their own comparative experiments based on the protocols outlined in this guide.

Experimental Validation of Protein Conjugation

Successful conjugation is more than just mixing a protein and a dye. It requires a systematic validation process to confirm that the dye is attached, to quantify the extent of labeling, and to ensure that the protein's function is not compromised.

Conjugation of this compound to the Target Protein

The following is a general protocol for conjugating this compound to a protein. This protocol can be adapted for other NHS ester-based dyes like Alexa Fluor™ 350 and DyLight™ 350.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5) Mix Add Dye to Protein (Molar ratio ~10:1 dye:protein) Protein_Prep->Mix Dye_Prep Prepare Dye Stock Solution (e.g., 10 mg/mL this compound in DMSO) Dye_Prep->Mix Incubate Incubate for 1 hour at room temperature, protected from light Mix->Incubate Purify Remove Unconjugated Dye (e.g., size exclusion chromatography, dialysis) Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL Activity Assess Protein Activity Purify->Activity Characterize Further Characterization (optional) Purify->Characterize

Caption: A generalized workflow for the conjugation of an NHS-ester dye to a target protein.

Detailed Protocol:

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the protein for the dye and should be avoided.[1]

    • Ensure the pH is between 8.0 and 9.0 for optimal reaction with the NHS ester.

  • Dye Preparation:

    • Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dye solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically.

dol_calculation cluster_measurements Spectrophotometric Measurements cluster_calculations Calculations A280 Measure Absorbance at 280 nm (A_280) Protein_Conc Calculate Protein Concentration A280->Protein_Conc Amax Measure Absorbance at Dye's λ_max (A_max) Amax->Protein_Conc Dye_Conc Calculate Dye Concentration Amax->Dye_Conc DOL Calculate DOL (Dye Conc. / Protein Conc.) Protein_Conc->DOL Dye_Conc->DOL

Caption: The logical flow for calculating the Degree of Labeling (DOL).

Protocol for DOL Determination:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the dye's maximum absorbance wavelength (A_dye). For this compound, this is approximately 354 nm.

  • Calculate Concentrations:

    • Protein Concentration (M): [Protein] = (A_prot - (A_dye * CF)) / ε_prot

      • ε_prot: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

      • CF: Correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

    • Dye Concentration (M): [Dye] = A_dye / ε_dye

      • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • Calculate DOL: DOL = [Dye] / [Protein]

Table 2: Molar Extinction Coefficients and Correction Factors

Dyeλ_max (nm)Molar Extinction Coefficient (ε_dye) at λ_max (M⁻¹cm⁻¹)Correction Factor (CF)
This compound ~354~19,000~0.19
Alexa Fluor™ 350 ~346~19,000~0.19
DyLight™ 350 ~353~15,000Data not readily available

Note: The molar extinction coefficient for this compound can vary. It is recommended to use the value provided by the manufacturer.

Validating Protein Activity

It is crucial to confirm that the conjugation process has not adversely affected the protein's biological function. The specific assay will depend on the protein's activity.

  • For Enzymes: An enzyme activity assay should be performed comparing the specific activity of the conjugated enzyme to the unconjugated enzyme. This can be a colorimetric, fluorometric, or luminescent assay that measures the rate of substrate conversion to product. A significant decrease in activity may indicate that the dye has attached to a critical residue in the active site or has induced a conformational change.

  • For Antibodies and Binding Proteins:

    • Immunoassays (ELISA, Western Blot): These can be used to confirm that the labeled antibody can still recognize and bind to its target antigen.

    • Fluorescence Quenching Assays: If the protein's fluorescence (e.g., from tryptophan residues) changes upon binding to its ligand, this can be used to measure binding affinity.[5][6][7][8][9] A comparison of the binding constants (Kd) of the conjugated and unconjugated protein will reveal any impact of labeling on binding.

General Protocol for a Fluorescence-Based Enzyme Activity Assay:

  • Prepare serial dilutions of both the conjugated and unconjugated enzyme.

  • Add a fluorogenic substrate to a microplate.

  • Add the enzyme dilutions to initiate the reaction.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration and compare the Vmax and Km values of the conjugated and unconjugated enzyme.

Advanced Characterization (Optional)

For a more in-depth analysis, the following techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate species with different degrees of labeling.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the exact mass of the conjugate, thereby confirming the number of attached dye molecules. Peptide mapping by LC-MS/MS can even identify the specific amino acid residues that have been labeled.[12][13]

Conclusion

Validating the conjugation of this compound or any fluorescent dye to a target protein is a multi-step process that is essential for generating reliable and reproducible data. By following the protocols outlined in this guide and carefully considering the choice of fluorescent dye, researchers can be confident in the quality of their fluorescently labeled proteins and the integrity of their downstream applications.

References

A Head-to-Head Comparison of Blue Fluorescent Dyes: AMCA-X SE vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and flow cytometry, the selection of an appropriate fluorophore is paramount to generating clear, reliable data. For researchers interrogating biological systems in the blue spectrum, a variety of fluorescent dyes are available, each with a unique set of photophysical properties and applications. This guide provides a comprehensive comparison of AMCA-X SE with other widely used blue fluorescent dyes: Alexa Fluor 350, DAPI, and Hoechst 33258. We present key performance metrics, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Quantitative Performance: A Spectral Showdown

The brightness and spectral compatibility of a fluorescent dye are critical factors in experimental design. Brightness is a function of both the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key spectral and photophysical properties of this compound and its competitors.

PropertyThis compoundAlexa Fluor 350DAPIHoechst 33258
Excitation Max (nm) ~354[1]~346[2][3][4]~359[5][6]~352[7][8]
Emission Max (nm) ~442[1]~442[2][3][4]~457-465[5][9]~454-463[7][10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000[11]~19,000[2][4]~27,000[9][12]~46,000[8][13]
Quantum Yield Not specified~0.24[14]~0.92 (bound to DNA)[9][15]~0.74[16]
Primary Application Covalent labeling of proteins/antibodiesCovalent labeling of proteins/antibodiesNucleic acid stainingNucleic acid staining

In the Lab: Experimental Protocols

The practical application of these dyes varies significantly based on their intended use. This compound and Alexa Fluor 350 are primarily used for covalent labeling of biomolecules, while DAPI and Hoechst dyes are intercalating agents that bind to DNA.

Protocol 1: Covalent Labeling of Antibodies with this compound

This protocol outlines the general steps for labeling an antibody with this compound.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Purification column (e.g., gel filtration)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2 mg/mL in a buffer free of primary amines (e.g., Tris or glycine) at pH 8.5 ± 0.5. If necessary, adjust the pH with 1 M sodium bicarbonate.[1]

  • Dye Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:protein).[1] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column.

Protocol 2: Nuclear Staining with DAPI

This protocol provides a general procedure for staining the nuclei of fixed cells with DAPI.

Materials:

  • Fixed cells on a slide or in a plate

  • Phosphate-Buffered Saline (PBS)

  • DAPI staining solution (1 µg/mL in PBS)

  • Mounting medium

Procedure:

  • Cell Preparation: After fixation and permeabilization (if required for other antibodies), wash the cells twice with PBS.

  • DAPI Staining: Add the DAPI staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslip using an appropriate mounting medium. The stained nuclei will appear blue under a fluorescence microscope.

Visualizing the Workflow

To better illustrate the application of these dyes, the following diagrams depict common experimental workflows.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Antibody Antibody Solution (2 mg/mL, pH 8.5) Mix Mix Dye and Antibody (Molar Ratio 10:1) Antibody->Mix Dye This compound Stock (10 mg/mL in DMSO) Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Column Gel Filtration Column Incubate->Column LabeledAb Labeled Antibody Column->LabeledAb

Workflow for Covalent Antibody Labeling

ImmunofluorescenceStaining Start Fixed and Permeabilized Cells PrimaryAb Incubate with Primary Antibody Start->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Fluorescent Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 DAPI Counterstain with DAPI Wash2->DAPI Wash3 Wash DAPI->Wash3 Mount Mount Coverslip Wash3->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize

Immunofluorescence Staining Workflow

Concluding Remarks

The choice between this compound, Alexa Fluor 350, DAPI, and Hoechst 33258 ultimately depends on the specific experimental goals. For applications requiring the covalent labeling of proteins or antibodies, this compound and Alexa Fluor 350 are suitable choices, with Alexa Fluor 350 being a sulfonated derivative of AMCA, which can improve water solubility and photostability.[2] For nuclear counterstaining in fixed cells, DAPI is a bright and widely used option.[9][] Hoechst dyes, such as Hoechst 33258, are also excellent for nuclear staining and are particularly useful for live-cell imaging due to their cell permeability.[10][18] By considering the quantitative data and experimental protocols presented, researchers can select the optimal blue fluorescent dye to achieve high-quality, reproducible results.

References

AMCA-X SE vs. Standard AMCA: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. Aminomethylcoumarin acetate (AMCA) is a widely utilized blue fluorescent dye, valued for its large Stokes shift and resistance to photobleaching.[1][2][3][4] However, advancements in fluorophore chemistry have introduced derivatives like AMCA-X SE, which incorporates a spacer arm to enhance performance. This guide provides an objective comparison of this compound and standard amine-reactive AMCA, supported by established experimental protocols for performance validation.

Key Performance Attributes

The primary distinction between this compound and a standard amine-reactive AMCA (such as AMCA-SE) is the presence of a seven-atom aminohexanoyl spacer, known as the 'X' spacer, in this compound.[5] This spacer is positioned between the AMCA fluorophore and the amine-reactive succinimidyl ester (SE) group.[5] This structural modification is designed to mitigate potential fluorescence quenching that can occur when the fluorophore is in close proximity to the biomolecule to which it is conjugated.[5][6] Furthermore, the spacer may enhance the accessibility of the dye for recognition by secondary detection reagents.[5]

PropertyThis compoundStandard AMCA (Amine-Reactive)
Reactive Group Succinimidyl Ester (SE)Succinimidyl Ester (SE)
Spacer Arm Yes (7-atom aminohexanoyl)No
Excitation Maximum (nm) ~353~345-350
Emission Maximum (nm) ~442~435-450
Reported Advantages Reduced quenching upon conjugation, potentially brighter signal, improved dye accessibilityWell-established, broad utility
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMF

Experimental Protocols

To provide a framework for the empirical comparison of this compound and standard AMCA-SE, the following sections detail the methodologies for key experiments.

Protocol 1: Antibody Conjugation

This protocol describes the conjugation of an amine-reactive AMCA dye to an IgG antibody. The degree of substitution (DOS), or the average number of dye molecules per antibody, is a critical parameter that should be optimized for each conjugate.[1]

Materials:

  • IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or standard AMCA-SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody: Dilute the stock antibody solution to the desired concentration (typically 2 mg/mL) with the reaction buffer.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound or standard AMCA-SE in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized.[1] b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: a. Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. b. Collect the fractions containing the labeled antibody.

  • Characterization: a. Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of the dye (~350 nm). b. Calculate the degree of substitution (DOS) using the following formula:

    DOS = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the dye's excitation maximum

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹)

    • ε_dye = Molar extinction coefficient of the dye at its excitation maximum

    • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

Protocol 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. This protocol uses a comparative method with a known standard.

Materials:

  • Dye-conjugated antibody from Protocol 1

  • A reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Phosphate Buffered Saline (PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the reference standard and the dye-conjugated antibody in PBS.

  • Measure the absorbance of each dilution at the excitation wavelength. Adjust the concentrations of the sample and standard to have a similar absorbance at the excitation wavelength (ideally < 0.1 to avoid inner filter effects).

  • Measure the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings for both.

  • Integrate the area under the emission curves for both the sample (I_sample) and the standard (I_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ = Quantum Yield

    • I = Integrated fluorescence intensity

    • A = Absorbance at the excitation wavelength

    • η = Refractive index of the solvent (for the same solvent, this term cancels out)

Protocol 3: Photostability Assessment

This protocol provides a method to compare the photostability of the two dye-conjugates.

Materials:

  • Dye-conjugated antibodies from Protocol 1, diluted to the same concentration in PBS.

  • Fluorescence microscope with a suitable filter set for AMCA.

  • Camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare microscope slides with a drop of each dye-conjugated antibody solution.

  • Place the slide on the microscope stage and focus on the sample.

  • Expose the sample to continuous excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image over time.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solution Antibody->Mix Dye This compound or Standard AMCA-SE Dye->Mix Solvent DMSO Solvent->Dye Incubate Incubate 1-2h at RT (Protect from Light) Mix->Incubate Purify Desalting Column Incubate->Purify Analyze Spectrophotometry (A280 & A_max) Purify->Analyze Calculate Calculate DOS Analyze->Calculate FinalProduct Purified Conjugate Calculate->FinalProduct

Fig. 1: Antibody Conjugation Workflow

Immunofluorescence_Staining_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb AMCA-Conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Mount Mount with Antifade Reagent Wash2->Mount Image Fluorescence Microscopy Mount->Image

References

Spectral Overlap in Multiplex Assays: A Comparison Guide for AMCA-X SE and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multiplex fluorescence-based assays, such as flow cytometry and immunofluorescence, the careful selection of fluorophores is paramount to ensure accurate and reproducible results. Spectral overlap, the phenomenon where the emission of one fluorophore bleeds into the detection channel of another, can lead to false positives and complicate data analysis. This guide provides a comprehensive comparison of AM-CA-X Succinimidyl Ester (SE), a widely used ultraviolet (UV)-excitable blue fluorescent dye, with common alternatives. We will delve into their spectral properties, discuss strategies to mitigate spectral overlap, and provide detailed experimental protocols to aid in the design and execution of robust multiplex assays.

Understanding AMCA-X SE and the Challenge of Spectral Overlap

This compound is an amine-reactive derivative of aminomethylcoumarin acetate (AMCA) that covalently couples to primary amines on proteins and other biomolecules.[1][2] It is characterized by its excitation in the UV range (around 354 nm) and emission in the blue region of the spectrum (around 442 nm).[1][2] While its distinct spectral properties make it a valuable tool, its broad emission spectrum can lead to significant overlap with other fluorophores, particularly those with emissions in the blue and green channels.[3] This necessitates a process called compensation, a mathematical correction to subtract the spectral spillover from the signal of the neighboring fluorophore.[4]

Quantitative Comparison of this compound and Alternatives

To facilitate the selection of the most appropriate fluorophore for your multiplex panel, the following table summarizes the key spectral and photophysical properties of this compound and three common alternatives: Alexa Fluor™ 350, DAPI, and Pacific Blue™. Brightness, a critical parameter for resolving dim signals, is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 353[2]442[2]19,000Not Reported-
Alexa Fluor™ 350 34644219,0000.244,560
DAPI (bound to dsDNA) 358[5]461[5]27,000[5]~0.6-0.9~16,200 - 24,300
Pacific Blue™ 40145246,0000.7835,880

Note: The quantum yield for this compound is not consistently reported in the literature. The brightness of DAPI is significantly enhanced upon binding to DNA.[5]

Visualizing Spectral Overlap

The following diagrams, generated using the Graphviz (DOT language), illustrate the concept of spectral overlap and the workflow for compensation.

Spectral_Overlap cluster_0 Fluorophore Emission Spectra cluster_1 Detection Channels AMCA-X AMCA-X (Em: 442nm) Blue_Channel Blue Channel (e.g., 450/50 BP) AMCA-X->Blue_Channel Primary Signal Green_Channel Green Channel (e.g., 530/30 BP) AMCA-X->Green_Channel Spectral Overlap (Spillover) FITC FITC (Em: 519nm) FITC->Green_Channel Primary Signal

Caption: Spectral overlap of AMCA-X into the FITC channel.

Compensation_Workflow cluster_workflow Compensation Workflow A 1. Prepare Single-Color Controls B 2. Acquire Data for Each Control A->B C 3. Calculate Compensation Matrix B->C D 4. Apply Matrix to Multiplex Sample Data C->D E 5. Analyze Compensated Data D->E

Caption: Key steps in the fluorescence compensation workflow.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general guideline for labeling antibodies with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Antibody or protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1M Sodium Bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Stirring plate and stir bar

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5-9.0 using 1M sodium bicarbonate. This is crucial for efficient conjugation to primary amines.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~353 nm (for AMCA-X).

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 6.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Multiplex Immunofluorescence Staining with Compensation Controls

This protocol outlines a general procedure for a 4-color immunofluorescence experiment using a UV-excitable dye like this compound, along with fluorophores in the green, red, and far-red channels.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to:

    • AMCA-X (or alternative UV-excitable dye)

    • A green fluorophore (e.g., Alexa Fluor™ 488)

    • A red fluorophore (e.g., Alexa Fluor™ 594)

    • A far-red fluorophore (e.g., Alexa Fluor™ 647)

  • Blocking buffer (e.g., PBS with 5% normal serum from the host species of the secondary antibodies and 0.3% Triton™ X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • For Compensation Controls: A separate slide for each fluorophore used.

Procedure:

  • Blocking:

    • Incubate the slides in blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer to their optimal concentrations.

    • Incubate the slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.

    • Incubate the slides with the secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the slides three times for 5 minutes each with wash buffer, protected from light.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired and DAPI was not used as one of the primary fluorophores, incubate with a suitable counterstain according to the manufacturer's protocol.

  • Mounting:

    • Mount the coverslips using an antifade mounting medium.

  • Image Acquisition:

    • Acquire images on a fluorescence microscope equipped with the appropriate filter sets for each fluorophore. It is crucial to acquire images for each channel sequentially to minimize bleed-through.

  • Preparation and Imaging of Compensation Controls:

    • For each fluorophore in the multiplex panel, prepare a separate slide stained with only that single fluorophore (i.e., one primary and its corresponding fluorescent secondary).

    • Image these single-color control slides using the same acquisition settings as the multiplex sample. These single-color images will be used to create a compensation matrix.

  • Compensation and Image Analysis:

    • Use imaging software (e.g., ImageJ/Fiji with the appropriate plugins, or commercial software) to create a compensation matrix from the single-color control images.

    • Apply this matrix to the multiplexed image to correct for spectral overlap.

    • Analyze the compensated image for colocalization and expression levels of the target proteins.

By carefully considering the spectral properties of each fluorophore and implementing proper compensation strategies, researchers can successfully design and execute multiplex assays that yield clear and quantifiable results. This guide provides the foundational knowledge and protocols to effectively utilize this compound and its alternatives in complex fluorescence-based experiments.

References

A Researcher's Guide to Confirming the Specificity of AMCA-X SE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a labeled antibody is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) labeled antibodies with alternative fluorophores and details rigorous experimental protocols to validate antibody specificity.

Performance Comparison of Blue Fluorescent Dyes for Antibody Labeling

This compound is a widely used blue fluorescent dye for labeling antibodies and other proteins.[1][2][3] It reacts with primary amines on the protein to form a stable amide bond.[4] However, several alternatives are available that may offer improved performance in terms of brightness and photostability. The selection of a fluorescent label can significantly impact the quality of experimental results.[5]

FeatureThis compoundAlexa Fluor® 350CF™350
Excitation Max (nm) ~354[4]~346[6]~347[7]
Emission Max (nm) ~442[4]~441[8]~448[7]
Extinction Coefficient (cm⁻¹M⁻¹) ~19,000 (for AMCA moiety)[9]~19,000[10]~18,000[7]
Quantum Yield Not readily available0.24[8]Not readily available
Relative Brightness StandardMore fluorescent on proteins than AMCA[11]At least 50% more fluorescent on proteins than AMCA[7][12]
Photostability StandardPhotostable[8]More photostable than AMCA[7][12]
Solubility Soluble in DMSO or DMF[2]More water-soluble than AMCA[11]Highly water-soluble[7]
pH Sensitivity Fluorescence is pH-independent from pH 4 to 10[13]Insensitive to pH from 4 to 10[11]Insensitive to pH[7]

Experimental Protocols for Specificity Validation

The following are detailed methodologies for key experiments to confirm the specificity of your this compound labeled antibody.

Antibody Labeling with this compound

Objective: To covalently conjugate this compound to a primary antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris, pH 8.0)

  • Desalting column for purification

Protocol:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.[4] The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[4]

  • Dye Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Slowly add the dissolved this compound to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1, but the optimal ratio may need to be determined empirically (typically between 2:1 and 20:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 1 hour at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Western Blotting with a Directly Labeled Primary Antibody

Objective: To detect a specific protein in a complex mixture using a fluorescently labeled primary antibody.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer and determine the protein concentration.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation. All incubation steps with the fluorescent antibody should be protected from light.

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound antibody.

  • Imaging: Scan the membrane on a fluorescent imaging system equipped with a UV light source and appropriate emission filters for this compound.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Objective: To visualize the subcellular localization of a target protein in cells.

Protocol:

  • Cell Preparation: Grow cells on sterile glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the this compound labeled primary antibody, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI if desired (ensure no spectral overlap).

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for this compound.

Flow Cytometry

Objective: To identify and quantify a specific cell population based on the expression of a cell surface or intracellular protein.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of at least 1x10^6 cells per sample.

  • Blocking (Optional): To prevent non-specific binding to Fc receptors, incubate cells with an Fc block.

  • Staining:

    • Add the this compound labeled primary antibody at a predetermined optimal concentration to the cell suspension.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA).

  • Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with 1-4% paraformaldehyde.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation and the appropriate emission filter for this compound.

Visualizing Key Concepts and Workflows

To further clarify the principles and processes involved in antibody specificity validation, the following diagrams are provided.

Antibody_Antigen_Binding cluster_antibody Antibody cluster_antigen Antigen cluster_interaction Specific Binding Antibody_Structure Antibody_Structure Binding Paratope on antibody specifically recognizes and binds to the epitope on the antigen. Antibody_Structure->Binding Binds to Antigen_Structure Antigen_Structure Antigen_Structure->Binding Presents

Caption: Diagram of antibody-antigen specific binding.

Antibody_Validation_Workflow start Start: This compound Labeled Antibody knockout Genetic Validation: Knockout/Knockdown Cells start->knockout western_blot Western Blot start->western_blot immunofluorescence Immunofluorescence start->immunofluorescence flow_cytometry Flow Cytometry start->flow_cytometry orthogonal Orthogonal Validation: (e.g., Mass Spectrometry) start->orthogonal data_analysis Data Analysis and Specificity Confirmation knockout->data_analysis western_blot->data_analysis immunofluorescence->data_analysis flow_cytometry->data_analysis orthogonal->data_analysis

Caption: Experimental workflow for antibody specificity validation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

References

A Comparative Analysis of the Photostability of AMCA-X SE and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Blue Fluorescent Dyes

AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a derivative of the coumarin family of fluorescent dyes. It is a reactive probe used for labeling primary amines on proteins and other biomolecules, emitting a blue fluorescence with an excitation maximum around 346-354 nm and an emission maximum around 442-450 nm. While historically significant, newer generations of fluorescent dyes have been developed with the aim of improving upon key characteristics such as brightness and, critically, photostability.

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limiting factor in fluorescence microscopy. It leads to a decrease in signal intensity over time, which can compromise the quality of images, particularly in time-lapse experiments or when capturing images of low-abundance targets. Consequently, the selection of photostable dyes is crucial for quantitative and long-term imaging studies.

Comparative Overview of Photostability

Alexa Fluor 350 and DyLight 350 are frequently cited as spectrally similar alternatives to this compound[1][2]. Manufacturers and several research articles suggest that the Alexa Fluor and DyLight dye families generally exhibit superior photostability compared to traditional fluorophores like coumarin derivatives[3][4][5][6][7][8]. This enhanced photostability allows for longer exposure times and more robust signal acquisition during fluorescence imaging experiments.

Data Presentation: Qualitative Photostability Comparison

The following table summarizes the spectral properties and a qualitative assessment of the photostability of this compound and its alternatives based on available information.

FeatureThis compoundAlexa Fluor 350DyLight 350
Excitation Max (nm) ~346-354~346~353
Emission Max (nm) ~442-450~442~432
Photostability ModerateHigh[3][4][9]High[5][6][10]
Brightness ModerateHighHigh
pH Sensitivity Susceptible to changesLess sensitive (pH 4-10)[3]Less sensitive (pH 4-9)[5]

Experimental Protocols: Measuring Fluorophore Photostability

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. The following is a generalized yet detailed methodology for measuring the photobleaching rate of fluorescently labeled samples in a microscopy setup.

Objective: To determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) of a fluorescent dye under controlled illumination conditions.

Materials:

  • Fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser)

  • Objective lens appropriate for the desired magnification and resolution

  • Digital camera (e.g., CCD or sCMOS) with linear response

  • Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB)

  • Fluorophore-conjugated sample (e.g., labeled antibodies on a slide)

  • Mounting medium (with or without antifade reagents for comparative studies)

  • Neutral density filters

Methodology:

  • Sample Preparation:

    • Prepare a slide with the fluorescently labeled sample. Ensure a uniform labeling density to obtain consistent measurements.

    • Mount the coverslip using an appropriate mounting medium. For baseline measurements, a medium without antifade reagents should be used.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize for at least 30 minutes to ensure constant illumination intensity.

    • Select the appropriate filter cube for the fluorophore being tested (e.g., a DAPI filter set for blue fluorescent dyes).

    • Choose an objective lens and bring the sample into focus.

  • Image Acquisition Parameters:

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant throughout the experiment.

    • Use a neutral density filter to adjust the illumination intensity to a level that is representative of a typical imaging experiment. The light intensity at the sample plane should be measured and reported if possible.

  • Photobleaching Experiment:

    • Select a region of interest (ROI) on the sample.

    • Begin a time-lapse acquisition sequence, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue the acquisition until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define an ROI that encompasses the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting this value from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂) from the decay curve, which is the time at which the normalized intensity reaches 0.5.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Labeled Sample mount Mount Sample prep_sample->mount focus Focus on Sample mount->focus stabilize_light Stabilize Light Source select_filters Select Filter Cube stabilize_light->select_filters select_filters->focus set_params Set Camera Parameters focus->set_params start_timelapse Start Time-lapse set_params->start_timelapse measure_intensity Measure Intensity in ROI start_timelapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize Normalize Intensity background_correct->normalize plot_decay Plot Decay Curve normalize->plot_decay calc_halflife Calculate Half-life plot_decay->calc_halflife

Caption: Workflow for determining fluorophore photostability.

Jablonski_Diagram Simplified Jablonski Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Photobleaching

Caption: Jablonski diagram of fluorescence and photobleaching.

References

Evaluating the Impact of AMCA-X SE Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. However, the very act of attaching an external molecule to a protein carries the inherent risk of altering its structure and, consequently, its function. This guide provides a comparative analysis of AMCA-X SE, a widely used blue fluorescent dye, and its common alternatives, offering a framework for evaluating the potential impact of labeling on protein function.

Comparison of Fluorescent Dyes

This compound (Aminomethylcoumarin Acetate, Succinimidyl Ester) is a popular choice for labeling proteins due to its reactivity with primary amines, forming a stable amide bond. However, its hydrophobicity can sometimes lead to protein aggregation or denaturation. Newer generation dyes, such as Alexa Fluor 350, have been developed to offer improved water solubility and photostability, potentially reducing their impact on protein function. Pacific Blue is another alternative, particularly useful in flow cytometry applications due to its excitation by the violet laser.

FeatureThis compoundAlexa Fluor 350 NHS EsterPacific Blue Succinimidyl Ester
Excitation Max (nm) ~347~346[1][2]~410[3][4]
Emission Max (nm) ~444~445[1][2]~455[3][4]
Reactive Group Succinimidyl EsterSuccinimidyl Ester[1][2]Succinimidyl Ester[3]
Reactive Target Primary AminesPrimary Amines[1][2]Primary Amines
Key Characteristics Widely used, but can be hydrophobic.Higher water solubility and photostability compared to AMCA-X.[1][2]Optimized for excitation by the 405 nm violet laser.[4]
Potential Impact on Function Moderate to high, depending on the protein and degree of labeling.Potentially lower due to improved water solubility.Similar to other succinimidyl esters, requires empirical testing.

Experimental Workflow for Evaluating Functional Impact

To objectively assess the effect of a fluorescent label on protein function, a systematic experimental approach is required. The following workflow outlines the key steps, from protein labeling to functional analysis and data interpretation.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Purification cluster_analysis Functional Analysis cluster_data Data Interpretation Protein Purified Protein Labeling Covalent Labeling (Succinimidyl Ester Chemistry) Protein->Labeling Unlabeled Unlabeled Control Protein->Unlabeled Dyes This compound Alexa Fluor 350 Pacific Blue Dyes->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Labeled_AMCA AMCA-X Labeled Purification->Labeled_AMCA Labeled_AF350 AF350 Labeled Purification->Labeled_AF350 Labeled_PB Pacific Blue Labeled Purification->Labeled_PB EnzymeAssay Enzyme Activity Assay Unlabeled->EnzymeAssay BindingAssay Protein Binding Assay Unlabeled->BindingAssay Labeled_AMCA->EnzymeAssay Labeled_AMCA->BindingAssay Labeled_AF350->EnzymeAssay Labeled_AF350->BindingAssay Labeled_PB->EnzymeAssay Labeled_PB->BindingAssay Data Compare Kinetic Parameters (Km, Vmax) & Binding Affinities (Kd) EnzymeAssay->Data BindingAssay->Data Conclusion Select Optimal Label Data->Conclusion

A streamlined workflow for evaluating the effect of fluorescent labeling on protein function.

Experimental Protocols

Protein Labeling with Succinimidyl Esters

This protocol provides a general procedure for labeling a protein with an amine-reactive succinimidyl ester dye.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Amine-reactive fluorescent dye (this compound, Alexa Fluor 350 NHS Ester, or Pacific Blue Succinimidyl Ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare the Protein: Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange into an appropriate labeling buffer.

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each protein and dye, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.

Enzyme Activity Assay

This protocol describes a generic approach to assess the impact of labeling on enzyme function. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Unlabeled control protein.

  • Labeled proteins (AMCA-X, Alexa Fluor 350, Pacific Blue).

  • Enzyme substrate.

  • Assay buffer.

  • Microplate reader capable of detecting the fluorescent signal of the product or a change in absorbance.

Procedure:

  • Prepare a Substrate Concentration Series: Prepare a series of dilutions of the substrate in the assay buffer.

  • Set up the Reactions:

    • In a 96-well plate, add a fixed concentration of the unlabeled or labeled enzyme to each well.

    • Initiate the reaction by adding the substrate dilutions to the wells.

  • Measure the Reaction Rate:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

    • Compare the Kₘ and Vₘₐₓ values of the labeled proteins to the unlabeled control. A significant change in these parameters indicates that the label has affected the enzyme's function.

Protein Binding Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a powerful technique to quantify protein-protein or protein-ligand interactions in solution.[5][6][7][8][9]

Materials:

  • Labeled protein (at a low, fixed concentration).

  • Unlabeled binding partner (titrated).

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Prepare a Titration Series: Create a serial dilution of the unlabeled binding partner in the assay buffer.

  • Set up the Binding Reactions:

    • In a 96-well plate, add a constant, low concentration of the fluorescently labeled protein to each well.

    • Add the serial dilutions of the unlabeled binding partner to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure Fluorescence Polarization:

    • Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the unlabeled binding partner concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kₔ).

    • Compare the Kₔ values obtained with proteins labeled with different dyes. A significant difference in Kₔ suggests that the label is interfering with the binding interaction.

Conclusion

The choice of a fluorescent label is a critical decision in experimental design that can have a profound impact on the interpretation of results. While this compound remains a widely used reagent, newer alternatives like Alexa Fluor 350 offer potential advantages in terms of water solubility and photostability, which may translate to a lesser effect on protein function. However, the ideal label is protein-dependent, and empirical validation is essential. By systematically evaluating the functional consequences of labeling using assays such as those described in this guide, researchers can confidently select the most appropriate fluorescent probe for their specific application, ensuring the integrity and reliability of their findings.

References

A Researcher's Guide to Cross-Reactivity Testing of AMCA-X SE Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cross-reactivity testing for secondary antibodies labeled with AMCA-X SE (Aminomethylcoumarin Acetate, Succinimidyl Ester-X). It offers a comparison with alternative blue fluorescent dyes and details experimental protocols to assess specificity, ensuring the reliability and accuracy of your immunofluorescence and other antibody-based assays.

Performance Comparison of Blue Fluorescent Dyes

While direct, side-by-side quantitative data on the cross-reactivity of various dye-labeled secondary antibodies is limited in publicly available literature, a comparative assessment can be made based on their spectral properties and reported performance characteristics. AMCA and its derivatives are known for their blue fluorescence, but alternatives may offer advantages in brightness and photostability.

AMCA (aminomethylcoumarin acetate) is recognized as one of the brighter blue fluorescent dyes, featuring a significant Stokes shift and fluorescence that is independent of pH levels from 4 to 10.[1][2] However, some sources indicate that AMCA conjugates can fade rapidly, particularly in conventional epifluorescence and confocal microscopy.[3] For multicolor labeling, its minimal spectral overlap with green and longer-wavelength dyes is a distinct advantage.[1][3]

Alexa Fluor 350, a sulfonated coumarin derivative, is presented as a more water-soluble and fluorescent alternative to AMCA and AMCA-X.[4] Its emission maximum is at a slightly shorter wavelength than AMCA, which can improve spectral separation from green fluorophores.[4][5] DyLight 350 is another alternative with similar spectral characteristics.[6]

Below is a table summarizing the key spectral properties of this compound and two common alternatives. Researchers can use this information to select the most appropriate fluorophore for their specific instrumentation and experimental design.

FeatureThis compoundAlexa Fluor™ 350DyLight™ 350
Excitation Maximum (nm) ~353[7]~346[8]~353[6]
Emission Maximum (nm) ~442[7]~442[8]~432[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not widely reported~19,000[8]~15,000[4]
Reported Advantages Good for multicolor labeling due to minimal overlap.[1][3]Higher fluorescence and water solubility than AMCA/AMCA-X.[4]Spectrally similar to AMCA and Alexa Fluor 350.[6]
Reported Limitations Can be prone to photobleaching.[3]

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of your this compound labeled secondary antibody and minimize off-target binding, it is crucial to perform cross-reactivity testing. Below are detailed protocols for two standard methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Immunofluorescence (IF).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of antibody cross-reactivity.[9] This protocol is designed to assess the binding of the secondary antibody to immunoglobulins from various species.

Materials:

  • 96-well ELISA plates

  • Purified immunoglobulins (IgGs) from various species (e.g., human, mouse, rat, rabbit, goat, etc.) at 1 mg/mL

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • This compound labeled secondary antibody to be tested

  • Primary antibody corresponding to the secondary antibody (for positive control)

  • Enzyme-conjugated tertiary antibody (if the secondary is not enzyme-labeled)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute each purified IgG to 10 µg/mL in Coating Buffer.

    • Add 100 µL of each diluted IgG to separate wells of the ELISA plate. Include a "no antigen" control well with Coating Buffer only.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation (for positive control wells):

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the appropriate primary antibody (diluted in Blocking Buffer) to the wells coated with its target IgG.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the this compound labeled secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to all wells.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • If the secondary antibody is not enzyme-conjugated, incubate with an appropriate enzyme-labeled tertiary antibody for 1 hour at room temperature, followed by washing.

    • Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops.

    • Add 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Compare the signal from wells coated with non-target IgGs to the signal from the target IgG to determine the percentage of cross-reactivity.

Immunofluorescence (IF)

Immunofluorescence provides a qualitative or semi-quantitative assessment of cross-reactivity in a cell or tissue context.[1]

Materials:

  • Cells or tissue sections from various species

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)

  • Primary antibodies from different host species

  • This compound labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Culture and fix cells on coverslips or prepare tissue sections on slides.

  • Permeabilization:

    • If targeting intracellular antigens, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking:

    • Block non-specific binding sites by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate separate samples with primary antibodies from different species (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C. Include a "no primary antibody" control.

  • Secondary Antibody Incubation:

    • Wash the samples three times with PBS.

    • Incubate all samples with the this compound labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the samples three times with PBS.

    • Mount the coverslips or slides with mounting medium containing DAPI.

    • Image the samples using a fluorescence microscope with the appropriate filter sets for AMCA and DAPI.

  • Analysis:

    • Assess the signal intensity in samples incubated with non-target primary antibodies and in the "no primary antibody" control. Significant signal in these samples indicates cross-reactivity.

Visualizing Experimental Workflows and Principles

To further clarify the experimental processes and underlying principles, the following diagrams illustrate the key steps and concepts.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection & Analysis coat_plate Coat wells with IgGs from various species block Block non-specific sites coat_plate->block Wash add_primary Add primary antibody (positive control) block->add_primary Wash add_secondary Add this compound labeled secondary antibody add_primary->add_secondary Wash add_substrate Add substrate and stop solution add_secondary->add_substrate Wash read_plate Read absorbance add_substrate->read_plate analyze Analyze cross-reactivity read_plate->analyze

Caption: ELISA workflow for assessing secondary antibody cross-reactivity.

Cross_Reactivity_Principle cluster_intended Intended Binding cluster_crossreactive Cross-Reactivity Primary_Target Primary Antibody (e.g., Rabbit IgG) Secondary_Target This compound Anti-Rabbit Secondary Antibody Primary_Target->Secondary_Target binds to Antigen_Target Target Antigen Antigen_Target->Primary_Target binds to Primary_Nontarget Non-Target Primary Ab (e.g., Mouse IgG) Secondary_Nontarget This compound Anti-Rabbit Secondary Antibody Primary_Nontarget->Secondary_Nontarget erroneously binds to Antigen_Nontarget Off-Target Antigen Antigen_Nontarget->Primary_Nontarget binds to

Caption: Principle of intended binding versus cross-reactivity of a secondary antibody.

References

Safety Operating Guide

Navigating the Disposal of AMCA-X SE: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing AMCA-X, Succinimidyl Ester (SE), a blue fluorescent dye essential for labeling primary amines in proteins and oligonucleotides, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance.[1][2] Due to its reactive nature as a succinimidyl ester, AMCA-X SE requires careful handling as a hazardous chemical waste.[3] This guide provides a comprehensive, step-by-step approach to its proper disposal.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is to treat it as a reactive, hazardous waste.[3] Unused or expired this compound should not be neutralized or quenched by laboratory personnel.[3] Instead, it should be disposed of in its original container or a compatible, properly labeled waste container for collection by environmental health and safety (EHS) professionals.[3] Reaction mixtures containing this compound must be thoroughly quenched as part of the experimental procedure before being collected as hazardous waste.[3]

Step-by-Step Disposal Procedures

1. Unused or Expired this compound:

  • Do Not Quench: Do not attempt to treat or neutralize the reactive succinimidyl ester.[3]

  • Secure Container: Keep the this compound in its original vial whenever possible. If transferring is necessary, use a compatible, tightly sealed container. To ensure a secure seal, consider wrapping the cap with Parafilm.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "AMCA-X, Succinimidyl Ester".[4]

  • EHS Collection: Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.[3]

2. Quenched Reaction Mixtures:

  • Quenching as Part of Protocol: Reaction mixtures containing this compound should be quenched as a final step in the experimental protocol. Buffers containing primary amines, such as Tris or glycine, which are incompatible with the labeling reaction, can be used for quenching.[1][5]

  • Separate Waste Stream: Collect the quenched mixture in a designated hazardous waste container, separate from other waste streams.[3]

  • Full Disclosure: On the hazardous waste tag, list all constituents of the quenched mixture to prevent incompatible materials from being combined.[3]

3. Contaminated Labware:

  • Rinsing: For empty containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[4] For other containers, the first rinse should be collected as hazardous waste.[4] Subsequent rinses of non-highly toxic chemical containers can be disposed of down the drain with copious amounts of water, provided the chemical is not regulated as a drain-disposed substance by your institution.[6][7]

  • Solid Waste: Dispose of contaminated solid items such as gloves, pipette tips, and tubes in a designated solid hazardous waste container.

Key Data and Properties

For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.

PropertyValueSource
Chemical NameAMCA-X, Succinimidyl Ester[8]
AppearanceWhite solid[2]
ReactivityAmine-reactive NHS-ester[1][5]
Excitation/Emission Maxima353/442 nm (in MeOH)[2]
Storage-20°C, protect from light and moisture[2]
Incompatible BuffersBuffers containing primary amines (e.g., Tris, glycine)[1][5]

Experimental Protocol: Quenching of this compound Reaction Mixture

This protocol outlines a general procedure for quenching a reaction mixture containing this compound after a labeling experiment.

Materials:

  • Reaction mixture containing this compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Hazardous waste container, properly labeled

Procedure:

  • Following the completion of the labeling reaction, add an excess of the quenching buffer to the reaction mixture. A common approach is to add the quenching buffer to a final concentration of 100-200 mM.

  • Allow the quenching reaction to proceed for at least 30 minutes at room temperature to ensure all reactive succinimidyl ester has been consumed.

  • Transfer the quenched reaction mixture to a designated hazardous waste container.

  • List all components of the mixture on the hazardous waste label.

  • Store the waste container in a designated satellite accumulation area until collection by EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

AMCA_X_SE_Disposal cluster_waste_type Identify Waste Type cluster_procedure Disposal Procedure cluster_actions Action Steps Waste_Type This compound Waste Unused_Product Unused/Expired This compound Waste_Type->Unused_Product Reaction_Mixture Reaction Mixture Waste_Type->Reaction_Mixture Contaminated_Labware Contaminated Labware Waste_Type->Contaminated_Labware Dispose_Directly Dispose as Hazardous Waste (Do Not Quench) Unused_Product->Dispose_Directly Quench_First 1. Quench Reaction 2. Dispose as Hazardous Waste Reaction_Mixture->Quench_First Segregate_Waste Segregate into Liquid and Solid Hazardous Waste Contaminated_Labware->Segregate_Waste

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Operational Guide for Handling AMCA-X SE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a blue fluorescent dye used for labeling primary amines in proteins and other biomolecules. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards.Protects eyes from splashes of the dye solution or accidental contact with the powdered form.
Skin Protection - Nitrile gloves.- Laboratory coat.Prevents skin contact with the amine-reactive dye, which can cause irritation. A lab coat protects personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a certified chemical fume hood when weighing the solid powder or handling volatile solvents.Minimizes inhalation of the powdered dye or solvent vapors (e.g., DMSO, DMF).

Operational Plan: Protein Labeling Protocol

This section details a standard protocol for conjugating this compound to a protein, such as an IgG antibody.

1. Preparation of Reagents

  • Protein Solution:

    • Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.[1]

    • The recommended protein concentration is 2-10 mg/mL. Labeling efficiency decreases at lower concentrations.[1]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

    • This stock solution should be prepared fresh for each labeling reaction as the succinimidyl ester is susceptible to hydrolysis.[1]

Quantitative Data for Reagent Preparation

ReagentParameterValue
Protein (IgG) Recommended Concentration2 - 10 mg/mL
Buffer0.1 M Sodium Bicarbonate, pH 8.3
This compound Stock Solution Concentration10 mg/mL
SolventAnhydrous DMSO or DMF
Reaction Recommended Molar Ratio (Dye:Protein)10:1 (for IgG)
Incubation Time1 hour
TemperatureRoom Temperature

2. Conjugation Reaction

  • While gently stirring the protein solution, slowly add the required volume of the this compound stock solution. The optimal molar ratio of dye to protein is typically between 2:1 and 20:1; for IgG, a 10:1 ratio is a good starting point.[2]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

3. Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[1]

  • Elute the column with a suitable buffer, such as phosphate-buffered saline (PBS). The first colored band to elute will be the AMCA-X-protein conjugate.[1]

4. Storage of the Labeled Protein

  • Store the purified conjugate at 4°C, protected from light.

  • For long-term storage, consider adding a preservative like 0.01-0.03% sodium azide and a stabilizing protein such as 5-10 mg/mL BSA. The conjugate can also be stored at -20°C in 50% glycerol.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_storage 4. Storage prep_dye Prepare this compound Stock Solution (10 mg/mL in DMSO) mix Mix Dye and Protein (10:1 molar ratio) prep_dye->mix prep_protein Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer) prep_protein->mix incubate Incubate for 1 hour at Room Temperature (in dark) mix->incubate purify Separate Conjugate via Size-Exclusion Chromatography incubate->purify store Store Labeled Protein at 4°C (protected from light) purify->store

Caption: Workflow for this compound protein labeling.

Disposal Plan

All waste generated from the handling and use of this compound must be treated as hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain.[3]

1. Waste Segregation and Collection

  • Solid Waste:

    • Unused or expired solid this compound powder should be collected in its original vial and placed in a designated hazardous waste container.[3]

    • Contaminated labware, such as pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Concentrated Solutions (in DMSO/DMF): Collect all stock solutions in a sealed, labeled hazardous waste container compatible with organic solvents. The first rinse of any glassware that contained concentrated solutions should also be collected as hazardous waste.[3]

    • Aqueous Solutions: Collect all aqueous waste from the reaction and purification steps in a designated aqueous hazardous waste container. To ensure the complete hydrolysis of the reactive NHS ester, the pH of the aqueous solution can be adjusted to between 7 and 8.5 and allowed to stand for several hours before collection.[3]

2. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.

3. Disposal Procedure

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Contact your EHS department to arrange for the pickup and disposal of the waste containers. Do not attempt to dispose of the waste through any other means.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMCA-X SE
Reactant of Route 2
AMCA-X SE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.